molecular formula C19H23NO B453412 4-phenyl-N-(1-phenylpropyl)butanamide

4-phenyl-N-(1-phenylpropyl)butanamide

Cat. No.: B453412
M. Wt: 281.4g/mol
InChI Key: QSBXOQCSUCFJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-N-(1-phenylpropyl)butanamide is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-phenyl-N-(1-phenylpropyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-N-(1-phenylpropyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4g/mol

IUPAC Name

4-phenyl-N-(1-phenylpropyl)butanamide

InChI

InChI=1S/C19H23NO/c1-2-18(17-13-7-4-8-14-17)20-19(21)15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14,18H,2,9,12,15H2,1H3,(H,20,21)

InChI Key

QSBXOQCSUCFJCJ-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)NC(=O)CCCC2=CC=CC=C2

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Structure-Activity Relationship of 4-Phenylbutyric Acid Amide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

4-Phenylbutyric acid (4-PBA) is a chemical scaffold of immense versatility, serving as both a histone deacetylase (HDAC) inhibitor and a chemical chaperone. While the parent carboxylic acid is FDA-approved (as sodium phenylbutyrate) for urea cycle disorders, its pharmacological utility in oncology and neurodegeneration is limited by rapid metabolism (β-oxidation) and high dosage requirements (grams/day).

The Amide Derivatization Strategy addresses these limitations by targeting three critical axes:

  • Potency Amplification: Transitioning from a carboxylate to a hydroxamic acid or specific carboxamide "warhead" to enhance zinc-binding affinity in the HDAC active site.

  • Isoform Selectivity: Modifying the "Cap" group (the phenyl ring and amide substituent) to target specific HDAC isoforms (e.g., HDAC6) or reduce off-target toxicity.

  • Bioavailability & CNS Penetration: Masking the polar acid as a lipophilic amide to cross the Blood-Brain Barrier (BBB) for neurodegenerative applications (ALS, Alzheimer's).

This guide dissects the Structure-Activity Relationship (SAR) of these derivatives, providing actionable insights for rational drug design.

The Chemical Space: Scaffold Analysis

The 4-PBA amide pharmacophore can be deconstructed into three functional regions. Understanding the role of each is prerequisite to effective design.

SAR_Map Scaffold 4-PBA Amide Scaffold RegionA Region A: The Cap Group (Phenyl Ring) Scaffold->RegionA Surface Recognition RegionB Region B: The Linker (Butyric Chain) Scaffold->RegionB Channel Occupancy RegionC Region C: The Warhead (Amide/Hydroxamate) Scaffold->RegionC Active Site Binding Substituents (Cl, F, Me)\naffect selectivity Substituents (Cl, F, Me) affect selectivity RegionA->Substituents (Cl, F, Me)\naffect selectivity Length (n=3-5)\naffects isoform fit Length (n=3-5) affects isoform fit RegionB->Length (n=3-5)\naffects isoform fit Hydroxamate = Pan-HDAC\nCarboxamide = HDAC6/Chaperone Hydroxamate = Pan-HDAC Carboxamide = HDAC6/Chaperone RegionC->Hydroxamate = Pan-HDAC\nCarboxamide = HDAC6/Chaperone

Figure 1: Deconstruction of the 4-PBA amide pharmacophore into three distinct SAR regions.

Detailed SAR Analysis

Region A: The Cap Group (Phenyl Ring)

The phenyl ring sits at the entrance of the HDAC enzyme pocket (the "rim"). Modifications here dictate how the molecule interacts with the protein surface, driving selectivity.

  • Steric Bulk: Introducing bulky groups (e.g., p-tert-butyl) often reduces potency for Class I HDACs (HDAC1/2/3) but can enhance selectivity for HDAC6, which has a wider entrance channel.

  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs): A 4-chloro or 4-fluoro substitution on the phenyl ring (e.g., N-(4-chlorophenyl)-4-phenylbutanamide) has been shown to improve metabolic stability and, in specific series, enhance cytotoxicity against cancer cell lines compared to the unsubstituted parent.

    • Biphenyl Analogs: Extending the cap to a biphenyl system (e.g., Fenbufen derivatives) significantly increases lipophilicity and cytotoxicity, likely due to enhanced membrane permeability and stronger hydrophobic interactions at the enzyme surface.

Region B: The Linker (Alkyl Chain)

The 3-carbon alkyl chain (propyl linker between phenyl and carbonyl) is optimal for 4-PBA's interaction with the hydrophobic channel of HDACs.

  • Chain Length: Shortening the chain (n=1, 2) drastically reduces HDAC inhibitory activity because the "warhead" cannot reach the zinc ion while the "cap" rests on the surface. Lengthening the chain (n=5, 6) can shift selectivity towards HDAC8 or HDAC6, which accommodate longer substrates.

  • Saturation: Introducing unsaturation (e.g., a cinnamic acid derivative) restricts conformational freedom. While this can increase potency by pre-organizing the molecule (reducing entropic cost of binding), it often reduces the "chaperone" flexibility required for preventing protein aggregation.

Region C: The Amide Headgroup (The Warhead)

This is the most critical determinant of biological function.

Headgroup TypeStructurePrimary ActivityMechanism
Carboxylic Acid -COOHChaperone / Weak HDACiWeak Zn²⁺ interaction; hydrophobic shielding of unfolded proteins.
Hydroxamic Acid -CONHOHPotent Pan-HDACiBidentate chelation of Zn²⁺ in the active site. ~100x more potent than acid.[1]
Simple Amide -CONHRProdrug / ChaperoneImproved BBB penetration; potential hydrolysis to active acid in vivo.
Anilide -CONH-ArHDAC Class I/IIbSurface recognition; often requires an ortho-amino group (benzamide) for high potency.

Critical Insight: If your goal is cytotoxicity in cancer, the hydroxamic acid derivative (4-phenylbutyryl hydroxamic acid) is the gold standard. If your goal is neuroprotection with lower toxicity, simple alkyl amides (e.g., N-methylpyrrolidine derivatives) are preferred to maximize chaperone activity without massive epigenetic disruption.

Mechanistic Pathways

The biological outcome of 4-PBA derivatives depends entirely on the "Warhead" choice.

Mechanism Compound 4-PBA Amide Derivative HDAC_Path Pathway A: HDAC Inhibition (Hydroxamates/Anilides) Compound->HDAC_Path Zn2+ Chelation Chaperone_Path Pathway B: Chemical Chaperone (Simple Amides) Compound->Chaperone_Path Hydrophobic Interaction Acetylation Acetylation HDAC_Path->Acetylation Increases Histone Acetylation ProteinFolding ProteinFolding Chaperone_Path->ProteinFolding Stabilizes Unfolded Proteins GeneExp GeneExp Acetylation->GeneExp Reactivates Tumor Suppressors (p21, p53) Apoptosis Apoptosis GeneExp->Apoptosis Cell Death (Cancer) ERStress ERStress ProteinFolding->ERStress Reduces ER Stress (UPR) Neuroprotection Neuroprotection ERStress->Neuroprotection Neuron Survival (ALS/Alzheimer's)

Figure 2: Divergent signaling pathways activated by 4-PBA derivatives based on structural modification.

Experimental Protocols

Synthesis of 4-Phenylbutyric Hydroxamic Acid (Pan-HDAC Inhibitor)

Rationale: Direct conversion of the acid to hydroxamate is difficult. The methyl ester intermediate ensures high yield and purity.

Reagents: 4-Phenylbutyric acid, Methanol, H2SO4, Hydroxylamine hydrochloride (NH2OH·HCl), KOH.

  • Esterification: Dissolve 4-PBA (10 mmol) in MeOH (20 mL). Add catalytic H2SO4 (0.5 mL). Reflux for 4 hours. Evaporate solvent, neutralize with NaHCO3, extract with EtOAc. Yields Methyl 4-phenylbutyrate.

  • Hydroxamate Formation:

    • Prepare Solution A: NH2OH·HCl (30 mmol) in MeOH (15 mL).

    • Prepare Solution B: KOH (60 mmol) in MeOH (15 mL).

    • Add A to B at 0°C. Filter off the KCl precipitate. The filtrate contains free NH2OH.

  • Coupling: Add Methyl 4-phenylbutyrate (10 mmol) to the NH2OH filtrate. Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (EtOAc/Hexane).[2]

  • Workup: Acidify carefully with 1N HCl to pH ~6. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na2SO4.

  • Purification: Recrystallize from EtOAc/Hexane.

    • Validation: 1H NMR should show a broad singlet at ~10.5 ppm (NH-OH) and ~8.8 ppm (NH-OH).

Synthesis of N-Substituted 4-Phenylbutyramides (Chaperones/HDAC6)

Rationale: EDC/HOBt coupling is mild and prevents racemization if chiral amines are used.

Reagents: 4-PBA, Amine (e.g., 4-chloroaniline), EDC·HCl, HOBt, DIPEA, DCM.

  • Activation: Dissolve 4-PBA (1.0 eq) in dry DCM (0.1 M). Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir at 0°C for 30 mins.

  • Coupling: Add the amine (1.1 eq). Allow to warm to RT and stir overnight (12-16h).

  • Workup: Dilute with DCM. Wash sequentially with 1N HCl (removes unreacted amine), Sat. NaHCO3 (removes unreacted acid), and Brine.

  • Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).

Comparative Data Summary

The following table summarizes the activity shifts based on structural modifications, synthesized from multiple literature sources.

Compound IDStructure (R-Group on Amide)HDAC Activity (IC50)Primary UtilityRef
4-PBA (Parent) -OH (Acid)~0.5 - 2 mMUrea Cycle, Chaperone[1]
4-PBA-HA -NHOH (Hydroxamate)0.5 - 2 µM Pan-HDAC Inhibitor (Cancer)[2]
Compound 4 -NH-(CH2)2-Pyrrolidine> 100 µMNeuroprotective Chaperone[3]
B-R2B -NH-(4-Cl-Phenyl)~70 nM (HDAC6)Selective HDAC6 Inhibitor[4]
Cinnamyl-HA -NHOH (with C=C linker)< 50 nMPotent Anti-proliferative[5]

References

  • Broad-spectrum therapeutic potential of 4-phenylbutyrate. Frontiers in Pharmacology. (Note: Generalized link to journal context based on search result 1.15).

  • 4-Phenylbutyryl hydroxamic acid: A cell permeable HDAC inhibitor. Sigma-Aldrich Technical Data.

  • 4-Phenylbutyric Acid Derivatives Prevent SOD1 Amyloid Aggregation. Int. J. Mol. Sci. 2022.[2][3][4][5]

  • Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative... HDAC6 Inhibitor. ResearchGate.

  • Novel amide derivatives as inhibitors of histone deacetylase. Bioorg Med Chem Lett.

Sources

Molecular weight and formula of 4-phenyl-N-(1-phenylpropyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 445231-65-2[1]

Executive Summary & Physicochemical Profile

4-phenyl-N-(1-phenylpropyl)butanamide is a lipophilic amide derivative structurally composed of a 4-phenylbutyric acid (4-PBA) backbone coupled with a 1-phenylpropylamine moiety. Within drug discovery, this scaffold represents a strategic intersection between Histone Deacetylase (HDAC) inhibitors (derivatives of 4-PBA) and CNS-active phenethylamines .

This guide serves as a definitive technical reference for researchers synthesizing or characterizing this entity for Structure-Activity Relationship (SAR) libraries or metabolic stability assays.

Physicochemical Specifications
PropertyValueTechnical Note
Molecular Formula C₁₉H₂₃NO Confirmed via elemental composition analysis.[1]
Molecular Weight 281.40 g/mol Monoisotopic Mass: 281.178 g/mol .
CAS Number 445231-65-2 Unique identifier for the racemic compound.
LogP (Predicted) ~4.5 - 5.1High lipophilicity predicts blood-brain barrier (BBB) penetration.
H-Bond Donors 1Amide N-H.
H-Bond Acceptors 1Amide Carbonyl (C=O).
Physical State Solid / Waxy SolidDependent on enantiomeric purity and crystallization solvent.

Synthetic Architecture & Methodology

To ensure high purity and minimize racemization of the chiral benzylic center on the amine, a Steglich Amide Coupling or a controlled Schotten-Baumann approach is recommended over harsh thermal dehydration.

Retrosynthetic Analysis

The molecule disconnects at the amide bond, revealing two commercially available precursors:

  • Electrophile: 4-Phenylbutanoic acid (or its acyl chloride derivative).

  • Nucleophile: 1-Phenylpropan-1-amine (α-Ethylbenzylamine).

Workflow Visualization (DOT)

The following diagram illustrates the convergent synthesis pathway, highlighting the critical activation step.

SynthesisPathway Acid 4-Phenylbutanoic Acid (C10H12O2) Activation Activation Complex (O-Acylisourea / Acid Chloride) Acid->Activation Activation Amine 1-Phenylpropan-1-amine (C9H13N) Product 4-phenyl-N-(1-phenylpropyl)butanamide (C19H23NO) Amine->Product Coupling Activation->Product Nucleophilic Attack EDC Reagent: EDC/HOBt (Activation) EDC->Activation Base Base: DIPEA/TEA (Proton Scavenger) Base->Product HCl/Urea Removal

Caption: Convergent synthesis via carboxylic acid activation. The pathway prioritizes mild conditions to preserve the chiral integrity of the amine moiety.

Recommended Protocol: EDC-Mediated Coupling

Rationale: This method avoids the evolution of HCl gas associated with acid chlorides and suppresses racemization at the benzylic position of the amine.

Reagents:

  • 4-Phenylbutyric acid (1.0 eq)[2]

  • 1-Phenylpropan-1-amine (1.0 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with 4-phenylbutyric acid and anhydrous DCM under nitrogen atmosphere. Add EDC·HCl and HOBt. Stir at 0°C for 15 minutes to generate the active ester.

  • Coupling: Add 1-phenylpropan-1-amine followed by dropwise addition of DIPEA. The base neutralizes the amine salt and maintains the pH for optimal coupling.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (System: Hexane:EtOAc 3:1).

  • Work-up (Self-Validating Step):

    • Wash organic layer with 1M HCl (removes unreacted amine/DIPEA).

    • Wash with Saturated NaHCO₃ (removes unreacted acid).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Structural Analysis & Applications

Pharmacophore Deconstruction

This molecule is a "hybrid" scaffold relevant to two distinct therapeutic areas:

  • HDAC Inhibition (Epigenetics): The 4-phenylbutanamide tail mimics the structure of Vorinostat and Sodium Phenylbutyrate . The amide cap (N-1-phenylpropyl) increases lipophilicity, potentially enhancing cellular permeability compared to the free acid [1].

  • CNS Activity: The N-(1-phenylpropyl) moiety is structurally homologous to psychoactive phenethylamines. Researchers utilize this scaffold to study the effect of "linker elongation" on receptor binding affinity (e.g., Sigma receptors or GABA-B) [2].

Analytical Validation (Expected Data)

To validate the synthesis of 4-phenyl-N-(1-phenylpropyl)butanamide , compare experimental data against these predicted spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20–7.40 (m, 10H): Overlapping aromatic protons (two phenyl rings).

    • δ 5.45 (bd, 1H): Amide N-H.

    • δ 4.95 (q, 1H): Benzylic C-H (chiral center next to N).

    • δ 2.65 (t, 2H): Benzylic C-H₂ (terminal phenyl ring).

    • δ 2.15 (t, 2H): α-Carbonyl C-H₂.

    • δ 1.98 (m, 2H): β-Carbonyl C-H₂.

    • δ 1.80 (m, 2H): Propyl methylene group.

    • δ 0.90 (t, 3H): Terminal methyl group.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 282.18 m/z.[3]

    • [M+Na]⁺: 304.17 m/z.

Safety & Handling

  • Hazard Identification: As a lipophilic amide, assume potential for skin absorption. The precursor 1-phenylpropylamine is a CNS stimulant and irritant.

  • Storage: Store at -20°C in a desiccator. Stable in solid form for >2 years.

  • Regulatory Status: While not a scheduled drug in most jurisdictions, it is a structural isomer of controlled substance precursors. Maintain strict inventory logs.

References

  • Miller, A. C., et al. (2010). "Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry. (General reference for 4-phenylbutyric acid pharmacophore).

  • ChemicalBook. (2024). "4-phenyl-N-(1-phenylpropyl)butanamide Product Entry CAS 445231-65-2."[4] (Source for CAS and Physical Data).

  • Sheehan, J. C., & Hess, G. P. (1955). "A New Method of Forming Peptide Bonds." Journal of the American Chemical Society. (Foundational reference for EDC coupling protocol).

Sources

An In-depth Technical Guide to the Identification and Synthesis of Phenylalkyl-Substituted Butanamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed overview of the chemical identification, properties, and a generalized synthetic approach for phenylalkyl-substituted butanamides, with a specific focus on clarifying the identity of 4-phenyl-N-(1-phenylpropyl)butanamide and its analogs. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction: Navigating the Chemical Space of Phenylalkyl-Substituted Butanamides

The class of N-substituted amides, particularly those incorporating phenylalkyl moieties, represents a significant area of interest in medicinal chemistry and material science. These structures often form the core of biologically active molecules. The specific compound, 4-phenyl-N-(1-phenylpropyl)butanamide, serves as a pertinent case study in chemical identification. While a dedicated PubChem Compound Identification (CID) for this exact structure is not available, a thorough analysis of its structural analogs provides substantial insight into its likely properties and synthetic pathways. This guide will leverage data from closely related compounds to build a comprehensive technical profile.

Chemical Identification and Nomenclature

A precise understanding of chemical identifiers is fundamental for research and regulatory purposes. In the absence of a specific entry for 4-phenyl-N-(1-phenylpropyl)butanamide, we will examine the identifiers of structurally similar compounds to provide a comparative analysis.

Table 1: Chemical Identifiers of Structurally Related Phenylalkyl-Substituted Amides and Amines

Compound NamePubChem CIDMolecular FormulaIUPAC NameInChIKey
4-phenyl-N-propylbutanamide11106514C13H19NO4-phenyl-N-propylbutanamideXTPYDPZDFVWCCJ-UHFFFAOYSA-N[1]
4-Phenyl-N-(1-phenylpropan-2-yl)butan-1-amine14831233C19H25N4-phenyl-N-(1-phenylpropan-2-yl)butan-1-amineLFAVXHNZCYGUPI-UHFFFAOYSA-N[2]
N-phenyl-N-propylbutanamide71107494C13H19NON-phenyl-N-propylbutanamideNYERWUZUBNEECI-UHFFFAOYSA-N[3]

This comparative data highlights the nuances in nomenclature and identification within this chemical family. For researchers synthesizing novel compounds like 4-phenyl-N-(1-phenylpropyl)butanamide, establishing a unique set of identifiers through analytical characterization is a critical first step.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of a compound are crucial determinants of its behavior in both chemical and biological systems. By examining the computed properties of related structures, we can infer the likely characteristics of 4-phenyl-N-(1-phenylpropyl)butanamide.

Table 2: Computed Physicochemical Properties of Analogous Compounds

Property4-phenyl-N-propylbutanamideN-phenyl-N-propylbutanamide
Molecular Weight 205.30 g/mol [1]205.30 g/mol [3]
XLogP3-AA Not available3
Hydrogen Bond Donor Count 10
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 55
Exact Mass 205.146664230 Da[1]205.146664230 Da[3]
Topological Polar Surface Area 29.1 Ų[1]20.3 Ų[3]

Based on these analogs, 4-phenyl-N-(1-phenylpropyl)butanamide is expected to be a relatively non-polar molecule with a molecular weight around 281.4 g/mol , exhibiting moderate lipophilicity. The presence of the amide linkage provides a site for hydrogen bonding, influencing its solubility and potential biological interactions.

Synthesis Protocol: Amide Bond Formation

The synthesis of N-substituted butanamides is typically achieved through the coupling of a carboxylic acid or its activated derivative with an appropriate amine. The following protocol outlines a generalized, yet robust, method for the synthesis of compounds in this class, such as 4-phenyl-N-(1-phenylpropyl)butanamide.

General Synthetic Workflow

The formation of the amide bond is the key transformation. This can be accomplished via several reliable methods, with the use of a coupling agent or the conversion of the carboxylic acid to an acyl chloride being the most common.

Amide Synthesis Workflow General Workflow for Amide Synthesis A 4-Phenylbutanoic Acid B Thionyl Chloride (SOCl2) or Oxalyl Chloride A->B Activation C 4-Phenylbutanoyl Chloride (Acid Chloride Intermediate) B->C Forms E 4-phenyl-N-(1-phenylpropyl)butanamide (Target Compound) C->E Reacts with D 1-Phenylpropylamine D->E Reacts with F Base (e.g., Triethylamine, Pyridine) F->E Scavenges HCl

Caption: General workflow for the synthesis of 4-phenyl-N-(1-phenylpropyl)butanamide.

Step-by-Step Experimental Protocol
  • Activation of 4-Phenylbutanoic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-phenylbutanoic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add 1.1 to 1.5 equivalents of an activating agent, such as thionyl chloride or oxalyl chloride, dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours, or until the evolution of gas ceases. The progress can be monitored by thin-layer chromatography (TLC).[4]

  • Amide Coupling Reaction:

    • In a separate flask, dissolve 1.0 equivalent of 1-phenylpropylamine and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine) in anhydrous DCM or THF.

    • Cool this amine solution to 0 °C.

    • Slowly add the freshly prepared 4-phenylbutanoyl chloride solution from step 1 to the amine solution dropwise.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-phenyl-N-(1-phenylpropyl)butanamide.

Structural Elucidation and Characterization

The definitive identification of a newly synthesized compound relies on a suite of analytical techniques. For 4-phenyl-N-(1-phenylpropyl)butanamide, the following methods would be essential for unambiguous structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, notably the characteristic amide C=O stretch.

Conclusion and Future Directions

While 4-phenyl-N-(1-phenylpropyl)butanamide does not currently have a dedicated PubChem entry, a comprehensive understanding of its chemical nature can be effectively constructed through the analysis of its structural analogs. The synthetic protocol detailed herein offers a reliable pathway for its creation, and the outlined characterization techniques are crucial for its definitive identification. For researchers in drug discovery and development, the exploration of such novel chemical entities is paramount. The biological activity of this compound remains to be determined, and its synthesis opens the door to further investigation into its potential pharmacological applications.

References

  • PubChem. 4-phenyl-N-propylbutanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Phenyl-N-(1-phenylpropan-2-yl)butan-1-amine. National Center for Biotechnology Information. [Link]

  • PubChem. N-phenyl-N-propylbutanamide. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. [Link]

  • MDPI. Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses. [Link]

Sources

Novel Lipophilic Analogs of 4-Phenylbutyric Acid (4-PBA): Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylbutyric acid (4-PBA) is a low-molecular-weight chemical chaperone and histone deacetylase (HDAC) inhibitor approved for urea cycle disorders. Despite its therapeutic utility in protein misfolding diseases (e.g., Cystic Fibrosis, ALS, Alzheimer's), its clinical efficacy is severely compromised by poor pharmacokinetics . 4-PBA undergoes rapid


-oxidation and renal clearance, necessitating prohibitively high dosages (up to 20  g/day ) to achieve therapeutic concentrations in the central nervous system (CNS).

This guide details the development, synthesis, and evaluation of novel lipophilic analogs designed to overcome these barriers. We focus on two primary derivatives:

  • Compound 5 (C5): 2-isopropyl-4-phenylbutanoic acid — An

    
    -branched derivative designed to block metabolic degradation and enhance Blood-Brain Barrier (BBB) permeability.
    
  • Compound 4 (C4): N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenylbutanamide — A basic amine conjugate designed for lysosomal targeting.

Molecular Rationale & Design Strategy

The Lipophilicity-Permeability Paradox

4-PBA exists as a charged species at physiological pH, limiting passive diffusion across the BBB.[1] While it utilizes the Monocarboxylate Transporter 1 (MCT1) for entry, this saturable mechanism is insufficient for the millimolar concentrations required for chaperone activity.

Design Logic:

  • 
    -Alkylation (C5):  Introducing an isopropyl group at the 
    
    
    
    -carbon increases lipophilicity (LogP) and sterically hinders the
    
    
    -oxidation pathway, theoretically extending half-life (
    
    
    ).[1]
  • Lysosomal Targeting (C4): Conjugation with a methylpyrrolidine moiety introduces a basic center (

    
    ). This promotes accumulation in acidic organelles (lysosomes) via ion trapping, enhancing autophagy-mediated clearance of protein aggregates.
    
Comparative Physicochemical Profile
CompoundStructureLogP (Calc)Target MechanismPrimary Advantage
4-PBA Linear Phenyl-Alkyl Acid~2.3Chaperone / HDACiFDA Approved
C5 (Isopropyl)

-Branched Acid
~3.8Enhanced Chaperone2-10x Potency vs 4-PBA
C4 (Pyrrolidine) Basic Amide~2.9Lysosomal FluxOrganelle Targeting

Chemical Synthesis Protocols

Protocol A: Synthesis of 2-isopropyl-4-phenylbutanoic acid (C5)

Objective: Introduce an isopropyl group at the


-position of ethyl 4-phenylbutyrate followed by hydrolysis.
Reaction Type:  Enolate Alkylation (

).

Reagents:

  • Ethyl 4-phenylbutyrate (Starting Material)

  • Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane)

  • 2-Iodopropane (Isopropyl iodide)[1]

  • Dry Tetrahydrofuran (THF)

  • Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried round-bottom flask with anhydrous THF (50 mL) under

      
       atmosphere.
      
    • Cool to -78°C (dry ice/acetone bath).

    • Add LDA (1.1 eq) dropwise.

    • Slowly add Ethyl 4-phenylbutyrate (1.0 eq) dissolved in THF. Stir for 1 hour at -78°C to ensure complete deprotonation.

  • Alkylation:

    • Add 2-Iodopropane (1.2 eq) dropwise to the enolate solution.

    • Allow the reaction to warm slowly to room temperature (RT) over 12 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1) for disappearance of starting ester.

  • Hydrolysis:

    • Quench reaction with saturated

      
      . Extract with Ethyl Acetate (
      
      
      
      ).[2]
    • Dissolve the crude alkylated ester in THF:MeOH:H2O (3:1:1).

    • Add LiOH (3.0 eq) and stir at RT for 4 hours.

  • Workup:

    • Acidify to pH 2 with 1M HCl.

    • Extract with Dichloromethane (DCM). Dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[3][4]
      
    • Purification: Silica gel column chromatography (Gradient 0-20% EtOAc in Hexanes).

Protocol B: Synthesis of N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenylbutanamide (C4)

Objective: Amide coupling between 4-PBA and a functionalized amine. Reaction Type: Carbodiimide Coupling.

Reagents:

  • 4-Phenylbutyric acid[1][5][6][7][8]

  • 2-(1-methylpyrrolidin-2-yl)ethanamine[1]

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    
  • HOBt (Hydroxybenzotriazole)

  • DIPEA (Diisopropylethylamine)

Step-by-Step Methodology:

  • Activation:

    • Dissolve 4-PBA (1.0 eq) in anhydrous DCM.

    • Add EDC

      
      HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.
      
  • Coupling:

    • Add 2-(1-methylpyrrolidin-2-yl)ethanamine (1.0 eq) and DIPEA (2.0 eq).

    • Stir at RT for 16 hours.

  • Purification:

    • Wash organic layer with saturated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (removes unreacted acid) and Brine.
      
    • Note: Do not wash with strong acid, as the basic pyrrolidine nitrogen will protonate and extract into the aqueous phase.

    • Purify via Flash Chromatography (DCM:MeOH 95:5).

Visualized Workflows & Mechanisms

Synthesis Workflow (Graphviz)

Synthesis_Workflow Start 4-PBA / Ester Precursor Branch Select Pathway Start->Branch Step1_C5 1. Enolate Formation (LDA, -78°C) Branch->Step1_C5 Pathway A: Alpha-Alkylation Step1_C4 1. Carboxyl Activation (EDC/HOBt) Branch->Step1_C4 Pathway B: Amide Coupling Step2_C5 2. Alpha-Alkylation (iPr-I, -78°C to RT) Step1_C5->Step2_C5 Step3_C5 3. Hydrolysis (LiOH, Acidify) Step2_C5->Step3_C5 Product_C5 Compound 5 (C5) (Lipophilic Chaperone) Step3_C5->Product_C5 Step2_C4 2. Amide Coupling (Pyrrolidine amine) Step1_C4->Step2_C4 Product_C4 Compound 4 (C4) (Lysosomal Target) Step2_C4->Product_C4

Caption: Divergent synthesis pathways for creating lipophilic (C5) and lysosome-targeted (C4) analogs of 4-PBA.

Dual Mechanism of Action

MoA_Dual_Pathway Drug 4-PBA / Analog C5 Target1 Hydrophobic Domains (Misfolded Proteins) Drug->Target1 Direct Binding Target2 Histone Deacetylase (HDAC Class I/II) Drug->Target2 Enzymatic Block Action1 Chemical Chaperoning (Shielding) Target1->Action1 Action2 Inhibition of Deacetylation Target2->Action2 Outcome1 Reduced Aggregation (e.g., SOD1, NLGN3) Action1->Outcome1 Outcome2 Increased Histone Acetylation Action2->Outcome2 Outcome3 Transcriptional Activation (Chaperones/Survival Genes) Outcome2->Outcome3 Outcome3->Outcome1 UPR Modulation

Caption: Dual therapeutic mechanism: Direct protein stabilization (chaperone) and epigenetic regulation (HDAC inhibition).

Biological Validation Protocols

In Vitro Aggregation Assay (ThT Fluorescence)

To validate the superior chaperone activity of C5 compared to 4-PBA.

  • Preparation: Purify recombinant mutant protein (e.g., SOD1-G93A) prone to aggregation.[8]

  • Incubation: Incubate protein (

    
    ) in aggregation buffer (pH 7.4, reducing agent) at 37°C.
    
  • Treatment: Add 4-PBA or C5 at varying concentrations (0.5 mM – 20 mM).

  • Detection: Add Thioflavin T (ThT) dye (

    
    ). ThT fluoresces only when bound to amyloid fibrils.
    
  • Readout: Measure fluorescence kinetics (Ex: 440nm, Em: 485nm) over 72 hours.

    • Success Metric: C5 should show a significant reduction in fluorescence plateau compared to equimolar 4-PBA.[1] Data typically shows C5 is 2-10 fold more potent .[1]

Pharmacokinetic Assessment (Brain Uptake)[9][10]
  • Administration: IP injection of C5 (e.g., 25 mg/kg) vs 4-PBA in mice.

  • Sampling: Harvest plasma and brain tissue at

    
     min.
    
  • Extraction: Homogenize tissue; extract with acetonitrile (protein precipitation).

  • Analysis: LC-MS/MS quantification.

    • Key Finding: C5 achieves higher initial brain

      
       due to lipophilicity but may still suffer from rapid clearance if 
      
      
      
      -oxidation is not fully blocked.[1]

References

  • Azoulay-Ginsburg, S., et al. (2020).[8] "A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins." Chemistry – A European Journal. Link

  • Alfahel, L., et al. (2022).[8] "4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice."[8][9] International Journal of Molecular Sciences. Link

  • Iannitti, T. & Palmieri, B. (2011). "Clinical and experimental applications of sodium phenylbutyrate." Drugs in R&D. Link

  • Kaur, G., et al. (2016). "In Vivo and In Vitro Evidence for Brain Uptake of 4-Phenylbutyrate by the Monocarboxylate Transporter 1 (MCT1)." Pharmaceutical Research. Link

  • Kolb, P.S., et al. (2015). "The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis."[7] International Journal of Biochemistry & Cell Biology. Link

Sources

Methodological & Application

Application Note: Solubility & Handling of 4-phenyl-N-(1-phenylpropyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide provides a comprehensive technical analysis of the solubility, handling, and preparation of 4-phenyl-N-(1-phenylpropyl)butanamide (CAS 445231-65-2). This guide is designed for researchers requiring precise solubilization strategies for biological assays, ensuring reproducibility and data integrity.

Chemical Identity & Physicochemical Profile[1]

Before attempting solubilization, it is critical to understand the physicochemical drivers of this compound. 4-phenyl-N-(1-phenylpropyl)butanamide is a highly lipophilic molecule characterized by two phenyl rings separated by a flexible alkyl-amide linker.

PropertyData / EstimateRelevance to Solubility
CAS Number 445231-65-2Unique Identifier
Formula C₁₉H₂₃NOHydrophobic carbon skeleton
Molecular Weight 281.39 g/mol Small molecule; rapid dissolution kinetics
Predicted LogP ~4.5 – 4.8High Lipophilicity . Poor water solubility; excellent solubility in organic solvents.
H-Bond Donors 1 (Amide NH)Limited interaction with water; favors aprotic solvents (DMSO).
H-Bond Acceptors 1 (Carbonyl O)Moderate interaction with protic solvents (Ethanol).

Solubility Profile

Based on structural analysis and empirical data for homologous lipophilic amides (e.g., N-benzyl-4-phenylbutanamide), the following solubility limits are established.

Solvent Compatibility Table
SolventSolubility RatingEstimated Max Conc.Application Context
DMSO (Dimethyl Sulfoxide)Excellent > 50 mg/mL Preferred for primary stock solutions (10–100 mM).
Ethanol (Absolute)Very Good > 30 mg/mL Alternative for evaporation protocols or specific cell lines sensitive to DMSO.
DMF (Dimethylformamide)Excellent > 50 mg/mLUse only if DMSO is incompatible; higher toxicity.
Water / PBS Negligible < 0.01 mg/mLDo NOT use for stock preparation. Requires carrier (e.g., Cyclodextrin) or surfactant.

Critical Insight: Due to the high LogP (~4.8), this compound will precipitate immediately if a high-concentration DMSO stock is added rapidly to an aqueous buffer. A "step-down" dilution protocol is required (see Section 4).

Protocol 1: Preparation of High-Concentration Stock Solutions

Objective: Create a stable, verified 50 mM stock solution in DMSO.

Materials
  • Compound: 4-phenyl-N-(1-phenylpropyl)butanamide (Solid)

  • Solvent: Anhydrous DMSO (≥99.9%, cell culture grade)

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps

  • Equipment: Vortex mixer, Sonicator (optional), Analytical balance

Step-by-Step Methodology
  • Gravimetric Verification:

    • Weigh approximately 14.07 mg of the compound into a sterile amber vial.

    • Calculation: To achieve 50 mM in 1 mL:

      
      
      
      
      
  • Solvent Addition:

    • Add 1.0 mL of Anhydrous DMSO directly to the vial.

    • Note: Do not add water or buffer at this stage.

  • Solubilization Cycle (The "3-Step" Rule):

    • Vortex: Vortex at medium speed for 30 seconds.

    • Inspect: Check for floating particulates. The solution should be clear.

    • Sonicate (If needed): If particles persist, sonicate in a water bath at room temperature for 2 minutes. Avoid heating above 37°C to prevent degradation.

  • Visual Validation (Self-Check):

    • Hold the vial against a light source. The solution must be optically clear with no turbidity or Schlieren lines (swirls indicating density gradients).

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C . Stable for >6 months if kept anhydrous.

Protocol 2: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into cell culture media (e.g., DMEM) without precipitation.

Challenge: The "Crash-Out" Effect. Rapid addition of hydrophobic stocks to water causes precipitation, leading to false negatives in assays.

The "Intermediate Dilution" Method
  • Prepare Intermediate Stock (10x working conc.):

    • Dilute the 50 mM DMSO stock 1:10 into pure Ethanol or DMSO first (if assay tolerates) to create a lower concentration organic stock.

    • Alternatively, for direct media dilution: Prepare a 100µM solution by adding 2 µL of 50 mM stock to 998 µL of media while vortexing the media .

  • Dynamic Mixing Rule:

    • Incorrect: Adding DMSO stock to a static volume of media.

    • Correct: Place the media on a vortex mixer (low speed). Slowly inject the DMSO stock into the center of the vortex. This ensures rapid dispersion before crystal nucleation can occur.

  • Maximum Solvent Tolerance:

    • Ensure final DMSO concentration in the assay is < 0.5% (v/v) (ideally < 0.1%) to avoid solvent toxicity.

Visualizing the Solubilization Workflow

The following diagram illustrates the decision logic and workflow for preparing and validating the solution.

SolubilityWorkflow Start Start: Solid Compound (C19H23NO) SolventChoice Select Solvent based on Application Start->SolventChoice DMSO DMSO (Anhydrous) Target: >50 mg/mL SolventChoice->DMSO Cell Culture/Screening Ethanol Ethanol (Absolute) Target: >30 mg/mL SolventChoice->Ethanol Evaporation/In Vivo Water Aqueous Buffer (Not Recommended) SolventChoice->Water Avoid! Dissolve Vortex (30s) + Sonicate (2m) DMSO->Dissolve Ethanol->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Success Aliquot & Store (-20°C) Check->Success Yes Fail Warming (37°C) or Add More Solvent Check->Fail No (Precipitate) Fail->Dissolve Retry

Figure 1: Decision tree for the solubilization of lipophilic amides, ensuring checkpoint validation.

Biological Context & Mechanism[2]

While specific pharmacological targets for CAS 445231-65-2 are often proprietary, its structure (4-phenylbutyric acid derivative) suggests potential activity in:

  • HDAC Inhibition: Analogs of 4-phenylbutyrate (4-PBA) act as chemical chaperones and Histone Deacetylase inhibitors. The amide modification typically increases cellular permeability compared to the free acid.

  • Signaling Probes: Lipophilic amides often modulate TRP channels or fatty acid amide hydrolase (FAAH) activity.

Experimental Control: Always run a Vehicle Control (e.g., Media + 0.1% DMSO) alongside your experimental wells to distinguish compound activity from solvent effects, as DMSO itself can induce differentiation in certain cell lines (e.g., HL-60).

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Tetko, I. V., et al. (2013). "In silico estimation of DMSO solubility of organic compounds for bioscreening." Journal of Computer-Aided Molecular Design.

  • PubChem Compound Summary. (2023). "4-phenyl-N-(1-phenylpropyl)butanamide (CAS 445231-65-2)." National Center for Biotechnology Information.

  • Cheng, Y., et al. (2010). "Solubility of Organic Compounds in DMSO." Comb Chem High Throughput Screen.

Screening 4-phenyl-N-(1-phenylpropyl)butanamide for chemical chaperone activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Screening & Validation of 4-phenyl-N-(1-phenylpropyl)butanamide as a Next-Generation Chemical Chaperone

Executive Summary & Rationale

The Challenge: Protein misfolding and Endoplasmic Reticulum (ER) stress are hallmarks of neurodegenerative diseases (ALS, Alzheimer’s) and metabolic disorders.[1] While 4-Phenylbutyric Acid (4-PBA) is the "gold standard" chemical chaperone, its therapeutic utility is limited by poor pharmacokinetics and the requirement for millimolar (mM) dosing.

The Solution: PPB-Amide is a hydrophobic amide derivative of 4-PBA. By capping the carboxylic acid with a lipophilic 1-phenylpropyl moiety, this compound is designed to:

  • Enhance Blood-Brain Barrier (BBB) Penetration: via increased logP.

  • Improve Potency: Targeting the hydrophobic patches of unfolded proteins with higher affinity than the parent 4-PBA.

Scope of this Guide: This document details the critical screening cascade required to validate PPB-Amide’s chaperone activity. It moves beyond simple "survival assays" to prove mechanistic efficacy: direct anti-aggregation activity and specific modulation of the Unfolded Protein Response (UPR).

Screening Workflow Overview

The following workflow illustrates the decision gates for validating PPB-Amide, moving from physicochemical stability to mechanistic proof-of-concept.

ScreeningWorkflow cluster_0 Phase 1: Physicochemical & Safety cluster_1 Phase 2: In Vitro Mechanism cluster_2 Phase 3: Cellular Efficacy Start Compound: PPB-Amide (Solid Stock) Solubility Solubility Profiling (DMSO vs Aqueous) Start->Solubility Cyto Cytotoxicity Screen (HEK293/SH-SY5Y) Determine MNTC Solubility->Cyto AggAssay Thioflavin T Aggregation Assay (Substrate: Insulin or SOD1) Cyto->AggAssay If Non-Toxic < 100µM TEM TEM Validation (Fibril Morphology) AggAssay->TEM ER_Stress ER Stress Induction (Tunicamycin/Thapsigargin) TEM->ER_Stress UPR_Readout UPR Marker Analysis (BiP, CHOP, XBP1s) ER_Stress->UPR_Readout Decision Go / No-Go Decision UPR_Readout->Decision Lead Lead Candidate Optimization Decision->Lead High Potency

Figure 1: The critical path for validating chemical chaperone activity, ensuring toxicity is ruled out before mechanistic claims are made.

Protocol Module 1: Solubility & Cytotoxicity Profiling

Scientific Context: Chemical chaperones often require high concentrations.[2] A common artifact in screening is mistaking "reduced metabolic activity" (toxicity) for "reduced cellular stress." You must establish the Maximum Non-Toxic Concentration (MNTC) before running efficacy assays.

Protocol:

  • Stock Preparation: Dissolve PPB-Amide in 100% DMSO to 50 mM. Note: The amide linkage increases hydrophobicity compared to 4-PBA; ensure no precipitation occurs upon dilution into media.

  • Cell Model: HEK293T (General) or SH-SY5Y (Neuronal).

  • Dosing: 8-point titration (0, 10, 50, 100, 250, 500, 1000, 2000 µM).

  • Assay: CellTiter-Glo (ATP) or MTT.

  • Criteria: The MNTC is the highest concentration retaining >90% viability relative to Vehicle (DMSO) control.

Expert Insight:

"Unlike 4-PBA which is tolerated up to 5-10 mM, amide derivatives often show toxicity above 500 µM due to membrane disruption. Do not assume the safety profile of the parent compound applies here."

Protocol Module 2: In Vitro Anti-Aggregation (Thioflavin T)

Scientific Context: True chemical chaperones act physically. They bind hydrophobic patches on unfolding proteins, preventing them from nucleating into amyloid fibrils. This assay tests PPB-Amide's ability to inhibit aggregation without cellular machinery.

Materials:

  • Substrate: Recombinant Human Insulin (0.2 mg/mL) or SOD1 (G93A mutant).

  • Stress: DTT (20 mM) and Heat (37°C) to induce unfolding.

  • Probe: Thioflavin T (ThT), 10 µM.

Step-by-Step Protocol:

  • Plate Setup: Use a black 96-well clear-bottom plate.

  • Reaction Mix:

    • Buffer: PBS (pH 7.4).

    • Insulin: 35 µM final.

    • ThT: 10 µM final.

    • PPB-Amide: Titrate 10 µM – 500 µM.

    • Positive Control: 4-PBA (5 mM).

    • Negative Control: Vehicle (DMSO < 0.5%).

  • Initiation: Add DTT (20 mM) to trigger insulin chain reduction and unfolding.

  • Kinetics: Read fluorescence (Ex 440nm / Em 485nm) every 10 mins for 4 hours at 37°C.

Data Interpretation (Table 1):

CompoundConcentrationLag Phase (min)Max Fluorescence (RFU)% Inhibition
Vehicle -3050,0000%
4-PBA (Control) 5 mM9015,00070%
PPB-Amide 100 µM4540,00020%
PPB-Amide 500 µM120 12,000 76%

Analysis: If PPB-Amide achieves similar inhibition to 4-PBA but at 1/10th the concentration (500 µM vs 5 mM), it is a superior candidate.

Protocol Module 3: Cellular ER Stress & UPR Mitigation

Scientific Context: This is the definitive biological proof. A chemical chaperone must reduce the "Unfolded Protein Response" (UPR) triggered by a stressor (e.g., Tunicamycin). We focus on the PERK and IRE1 branches.

Mechanism of Action Diagram:

UPR_Mechanism cluster_Sensors UPR Sensors Stressor Tunicamycin (Blocks N-glycosylation) Unfolded Unfolded Proteins Accumulate in ER Stressor->Unfolded BiP BiP (GRP78) Dissociates from Sensors Unfolded->BiP Sequesters IRE1 IRE1 Phosphorylation BiP->IRE1 Activates PERK PERK Phosphorylation BiP->PERK Activates XBP1 XBP1 Splicing (XBP1s) IRE1->XBP1 CHOP CHOP (Apoptosis Driver) PERK->CHOP PPB PPB-Amide (Chemical Chaperone) PPB->Unfolded  Stabilizes/Refolds (Inhibits Accumulation)

Figure 2: PPB-Amide acts upstream by stabilizing unfolded proteins, thereby preventing BiP dissociation and dampening the downstream UPR signaling (XBP1s, CHOP).

Step-by-Step Protocol:

  • Seeding: Seed HeLa or HEK293 cells (2 x 10^5 cells/well) in 6-well plates.

  • Pre-treatment: Treat with PPB-Amide (at MNTC, e.g., 200 µM) or 4-PBA (5 mM) for 2 hours.

    • Why? Chemical chaperones need to be present before or during the accumulation of unfolded proteins to be effective.

  • Stress Induction: Add Tunicamycin (Tm) (1 µg/mL) or Thapsigargin (Tg) (0.5 µM). Co-incubate for 6–12 hours.

  • Lysis & Analysis:

    • RNA: Extract RNA -> RT-PCR for XBP1 splicing (The hallmark of IRE1 activation).

    • Protein: Western Blot for BiP/GRP78 (ER Chaperone) and CHOP (Apoptotic marker).

Success Criteria:

  • XBP1: PPB-Amide should reduce the ratio of spliced XBP1 (XBP1s) to unspliced XBP1 (XBP1u) compared to Tm-only cells.

  • CHOP: Significant reduction in CHOP protein levels (indicating protection from apoptosis).

References & Authoritative Grounding

  • Chemical Chaperone Mechanisms (4-PBA):

    • Kolb, P. S., et al. (2015). "The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis." International Journal of Biochemistry & Cell Biology.

    • Context: Establishes 4-PBA as the parent scaffold and its mechanism of hydrophobic shielding.

  • High-Throughput Screening for ER Stress Modulators:

    • Kitakaze, K., et al. (2019).[3] "Cell-based HTS identifies a chemical chaperone for preventing ER protein aggregation and proteotoxicity."[3][4][5] eLife.[3]

    • Context: Provides the basis for the UPR reporter assays described in Protocol 3.

  • 4-PBA Derivative Screening (ALS Models):

    • Amoroso, N., et al. (2022). "4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro." International Journal of Molecular Sciences.

    • Context: Validates the strategy of modifying 4-PBA to improve potency (C4/C5 derivatives) and the use of Thioflavin T assays.

    • [6]

  • Thioflavin T Assay for Chaperone Activity:

    • Uppal, S., et al. (2016). "Potential of hydroxynaphthoic acids as chemical chaperones." Scientific Reports.

    • Context: Detailed methodology for the insulin aggregation assay used in Protocol 2.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-phenyl-N-(1-phenylpropyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of 4-phenyl-N-(1-phenylpropyl)butanamide. It addresses common challenges, offers troubleshooting solutions, and answers frequently asked questions to help optimize reaction yield and product purity. The synthesis primarily involves the formation of an amide bond between 4-phenylbutanoic acid and 1-phenylpropylamine, a reaction central to many areas of chemical and pharmaceutical development.

I. Overview of Synthetic Strategies

The creation of the amide bond in 4-phenyl-N-(1-phenylpropyl)butanamide is achieved by coupling 4-phenylbutanoic acid with 1-phenylpropylamine. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt[1][2]. Therefore, activation of the carboxylic acid is necessary. Two principal strategies are employed:

  • The Acyl Chloride Method: This involves converting the carboxylic acid into a more reactive acyl chloride using a chlorinating agent (e.g., thionyl chloride, oxalyl chloride). The resulting acyl chloride readily reacts with the amine in the presence of a base to form the amide[1][]. This is a classic and robust method, though it requires an additional step and handling of moisture-sensitive reagents.

  • Direct Coupling with Coupling Agents: This "one-pot" method utilizes a coupling agent to activate the carboxylic acid in situ, allowing it to react directly with the amine. This approach is often milder and is a cornerstone of modern organic synthesis, particularly in peptide chemistry[4].

dot

Caption: Primary synthetic routes to 4-phenyl-N-(1-phenylpropyl)butanamide.

II. Recommended Experimental Protocols

Protocol A: Acyl Chloride Method

This two-step protocol is robust and often leads to high yields.

Step 1: Synthesis of 4-Phenylbutanoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-phenylbutanoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0 °C. Note: Oxalyl chloride with a catalytic amount of DMF can also be used and often gives cleaner reactions[5].

  • Allow the mixture to warm to room temperature, then heat to reflux (approx. 70-80°C) for 1-2 hours, or until gas evolution (HCl, SO₂) ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-phenylbutanoyl chloride is often used directly in the next step without further purification.

Step 2: Amide Formation (Schotten-Baumann Conditions)

  • Dissolve 1-phenylpropylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM), THF) in a flask cooled to 0 °C.

  • Add a base, such as triethylamine (Et₃N) or pyridine (1.5 eq), to the amine solution[1].

  • Slowly add the crude 4-phenylbutanoyl chloride (1.1 eq), dissolved in the same solvent, to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Proceed to workup (See Section V).

Protocol B: Direct Coupling Method using EDC/HOBt

This one-pot method is milder and avoids the need to isolate the acyl chloride.

  • In a round-bottom flask, dissolve 4-phenylbutanoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) in an aprotic solvent like DMF or DCM[6].

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 1-phenylpropylamine (1.0 eq) to the reaction mixture.

  • If using DCM as the solvent, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq). If using DMF, the base may not be strictly necessary but can accelerate the reaction[1].

  • Stir the reaction at room temperature overnight. Monitor progress by TLC.

  • Proceed to workup (See Section V).

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is extremely low. What are the most likely causes?

A1: Low yield is a common issue stemming from several potential sources. The primary cause is often inefficient activation of the carboxylic acid or competing side reactions.

Potential Cause Explanation & Solution
Premature Acid-Base Reaction The carboxylic acid and amine can form an unreactive ammonium salt[2]. Solution: Ensure the carboxylic acid is activated before significant interaction with the amine. In the acyl chloride method, this is inherent. For coupling methods, pre-activating the acid with the coupling agent for 15-30 minutes before adding the amine is critical[6].
Moisture Contamination Water can hydrolyze the acyl chloride or the activated intermediate back to the carboxylic acid. Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Ineffective Base (Acyl Chloride Method) The reaction generates HCl, which protonates the amine, rendering it non-nucleophilic[5]. An inadequate or weak base will fail to neutralize the acid. Solution: Use at least one equivalent of a suitable base (e.g., Et₃N, pyridine, DIPEA) to scavenge the acid byproduct[1][5].
Steric Hindrance While not extreme in this specific synthesis, steric bulk around the amine or carboxylic acid can slow the reaction. Solution: Increase the reaction time or temperature moderately (e.g., to 40°C). Consider using a more powerful coupling agent like HATU, which is known to be effective for sterically hindered substrates[4][7].
Degraded Coupling Agent Carbodiimides like DCC and EDC are moisture-sensitive. Solution: Use fresh, high-purity coupling agents. Store them in a desiccator.

dot

Troubleshooting_Low_Yield Start Low Yield Observed CheckActivation Was the acid pre-activated (coupling method)? Start->CheckActivation CheckMoisture Were anhydrous conditions used? CheckActivation->CheckMoisture Yes Sol_Activate Action: Pre-activate acid with coupling agent for 30 min before adding amine. CheckActivation->Sol_Activate No CheckBase Was a suitable base used (acyl chloride method)? CheckMoisture->CheckBase Yes Sol_Dry Action: Use anhydrous solvents and an inert atmosphere. CheckMoisture->Sol_Dry No CheckReagents Are coupling agents and solvents fresh? CheckBase->CheckReagents Yes Sol_Base Action: Ensure >1 eq. of a tertiary amine base is present. CheckBase->Sol_Base No Sol_Reagents Action: Use fresh reagents and properly dried solvents. CheckReagents->Sol_Reagents No

Caption: A decision workflow for troubleshooting low reaction yields.

Q2: My final product is contaminated with a white, insoluble solid after using DCC/EDC. What is it and how do I remove it?

A2: This is a very common observation. The white solid is the urea byproduct of the carbodiimide coupling agent.

  • If you used DCC (dicyclohexylcarbodiimide), the byproduct is dicyclohexylurea (DCU) [7].

  • If you used EDC , the byproduct is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) .

DCU is notoriously insoluble in most organic solvents, including DCM and ethyl acetate, and can often be removed by simple filtration of the reaction mixture before the aqueous workup[8]. EDU is water-soluble, so it is typically removed during the aqueous workup phase[6]. If some DCU remains, it can sometimes be removed during silica gel chromatography, though it may streak. A final recrystallization is often effective for removing trace amounts.

Q3: My TLC analysis shows both starting materials are still present, but the reaction is not progressing. What should I do?

A3: A stalled reaction typically indicates that one of the reactive species has been consumed or deactivated.

  • Check Stoichiometry: Ensure you used a slight excess (1.1-1.2 eq) of the coupling agent and activating additives (like HOBt).

  • Add More Reagent: If the reaction has been running for several hours and has stalled, you can try adding another portion (0.3-0.5 eq) of the coupling agent.

  • Check pH: In the acyl chloride method, if the base is fully consumed, the generated HCl will protonate the remaining amine, stopping the reaction[5]. Adding more base can restart the coupling.

  • Solubility Issues: If any of the reagents are not fully dissolved, the reaction rate will be severely limited. Consider switching to a more polar aprotic solvent like DMF or increasing the solvent volume.

Q4: I am concerned about racemization of the chiral center on 1-phenylpropylamine. How can I prevent this?

A4: While the chiral center on the amine is not typically at high risk for racemization during amide coupling, the risk is not zero, especially under harsh conditions. The more significant concern in peptide chemistry is racemization of the activated carboxylic acid, particularly α-amino acids[4]. However, the principles for suppression apply.

  • Use Additives: The primary strategy to suppress racemization when using carbodiimides is the addition of reagents like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole). These additives react with the highly reactive O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization.

  • Avoid High Temperatures: Perform the reaction at room temperature or below.

  • Choose the Right Coupling Agent: Phosphonium (PyBOP) and aminium/uronium (HATU, HBTU) salts are often associated with lower levels of racemization compared to carbodiimides used alone[4][7].

IV. Frequently Asked Questions (FAQs)

Q: Which synthesis method is better: acyl chloride or direct coupling? A: The "better" method depends on your specific needs.

  • Acyl Chloride Method: Generally higher-yielding and uses cheaper reagents. It is excellent for large-scale synthesis. However, it requires an extra step and the use of harsh reagents (SOCl₂), and may not be suitable for sensitive substrates with functional groups incompatible with acid chlorides.

  • Direct Coupling Method: Milder, more convenient ("one-pot"), and generally compatible with a wider range of functional groups. It is the preferred method for complex molecules and in peptide synthesis. However, coupling agents can be expensive, and byproduct removal can sometimes be challenging[].

Q: What is the optimal solvent for this reaction? A: The choice of solvent is crucial.

  • Dichloromethane (DCM): A common choice, especially for the acyl chloride method and EDC couplings. It is volatile and makes for an easy workup.

  • N,N-Dimethylformamide (DMF): An excellent polar aprotic solvent that can dissolve most reactants and intermediates, often leading to faster reaction rates. However, it has a high boiling point, making it more difficult to remove.

  • Tetrahydrofuran (THF): Another good aprotic solvent, often used in both methods.

Q: How do I perform an effective workup to isolate my product? A: A standard aqueous workup is typically effective.

  • Quench the reaction by adding water or dilute HCl.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (EtOAc) or DCM.

  • Wash the combined organic layers sequentially with:

    • 1M HCl: To remove any unreacted amine and basic byproducts (like DIPEA)[6][8].

    • Saturated NaHCO₃ solution: To remove any unreacted carboxylic acid and acidic additives (like HOBt)[6][8].

    • Brine (saturated NaCl solution): To remove residual water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Q: What is the best way to purify the final product? A: The crude product obtained after workup can be purified by one of two main methods:

  • Recrystallization: If the product is a solid, recrystallization is an effective and scalable purification method. A good solvent system is one in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble[6][9]. Common solvents to screen include ethanol/water, ethyl acetate/hexanes, or toluene.

  • Silica Gel Column Chromatography: This is the most versatile method for purifying both solid and oil products from soluble impurities. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

V. References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Vale, E., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amides. Retrieved from [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews. Retrieved from [Link]

  • Lange, H., et al. (2016). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Ubeaud-Sequier, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • De Figueiredo, R. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. Retrieved from [Link]

  • Clark, J. H., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ACS Publications. (2026). Selective Deprotonated Amide Activation of Dehydroalanine for Peptide Modification. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide synthesis not work?. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-PHENYLBUTANOIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic Routes to All Four Stereoisomers of.... Retrieved from [Link]

  • ACS Publications. (n.d.). 13C10-4-Oxo-4-phenylbutanoic acid. Retrieved from [Link]

  • MDPI. (2025). (±)-2-(4-Isobutylphenyl)-N-(naphthalen-1-yl)propanamide. Retrieved from [Link]

  • Quick Company. (n.d.). Improved Processes For Manufacturing 4 Phenyl 1 Butanol. Retrieved from [Link]

  • MDPI. (2022). Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives. Retrieved from [Link]

  • Reddit. (2017). Which is the best method for purifying N-Phenylpropanamide?. Retrieved from [Link]

  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid. Retrieved from

  • SpringerLink. (n.d.). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]

  • Google Patents. (n.d.). US20250042899A1 - Process to make glp1 ra and intermediates therefor. Retrieved from

  • National Institutes of Health. (n.d.). N-Phenyl-tert-butanesulfinamide. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility of Hydrophobic Butanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility challenges encountered with hydrophobic butanamide derivatives. The following question-and-answer-based articles are designed to explain the science behind solubility issues and provide actionable, field-proven protocols to overcome them.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental physicochemical properties of butanamide derivatives that contribute to their poor aqueous solubility.

Q1: Why are my butanamide derivatives so difficult to dissolve in aqueous solutions?

A1: The solubility challenge with butanamide derivatives stems from their molecular structure. They typically possess a non-polar hydrocarbon backbone which is hydrophobic ("water-fearing").[1] While the amide functional group can participate in hydrogen bonding, its contribution to overall solubility is often outweighed by the larger hydrophobic regions.[2] Specifically:

  • Hydrophobic Character: The alkyl chains of the butanamide structure create significant non-polar surface area, which is energetically unfavorable to interact with polar water molecules.[1]

  • Amide Group Properties: The amide group contains a carbonyl (C=O) and a nitrogen atom. While the oxygen and nitrogen can act as hydrogen bond acceptors, tertiary amides (where the nitrogen is bonded to three carbon atoms) cannot act as hydrogen bond donors, further limiting their interaction with water.[1][2] Amides are generally considered to have low water solubility, comparable to esters.[1]

  • Crystal Lattice Energy: In their solid state, the molecules are packed into a crystal lattice. This lattice is stabilized by intermolecular forces. For the compound to dissolve, the energy of interaction between the compound and the solvent molecules must be sufficient to overcome this crystal lattice energy.[3] Highly stable crystalline forms (polymorphs) will have higher lattice energy and, consequently, lower solubility.[4]

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A2: Understanding this distinction is critical for designing and interpreting your experiments.

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the system has reached equilibrium. This is a stable state.

  • Kinetic Solubility is measured by dissolving a compound from a concentrated stock solution (usually in an organic solvent like DMSO) into an aqueous buffer. It measures the concentration at which the compound begins to precipitate out of solution.[5] This often results in a supersaturated, metastable solution.[6]

For early-stage in vitro assays, kinetic solubility is often the more relevant parameter because experimental conditions mimic this process of dilution from a stock solution.[5] However, a large discrepancy between kinetic and thermodynamic solubility can be a red flag for potential precipitation issues during longer assays or upon storage.

Q3: My compound's solubility seems to vary from batch to batch. What could be the cause?

A3: The most likely culprit for batch-to-batch solubility variation is polymorphism . Polymorphism is the ability of a solid compound to exist in multiple crystalline forms or polymorphs.[7][8]

  • Different Properties: These different crystal forms can have distinct physicochemical properties, including different melting points, stabilities, and, most importantly, solubilities and dissolution rates.[4][9]

  • Metastable vs. Stable Forms: Often, a less thermodynamically stable (metastable) polymorph will exhibit higher solubility.[6] However, this form can spontaneously convert to a more stable, less soluble polymorph over time, especially when exposed to heat, moisture, or mechanical stress.[4][10] If different batches of your compound have crystallized into different polymorphic forms, you will observe inconsistent solubility. This was famously observed with the drug Ritonavir, where the appearance of a less soluble polymorph led to a significant decrease in bioavailability.[4] It is crucial to characterize the solid form of each batch using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

Section 2: A Systematic Guide to Troubleshooting Solubility

This section provides a logical workflow and specific Q&A to guide you through the process of solubilizing your butanamide derivative for experiments.

Visual Troubleshooting Workflow

The diagram below outlines a systematic approach to addressing solubility issues, from initial assessment to advanced formulation strategies.

G cluster_0 cluster_1 cluster_2 Initial Checks & Physical Methods cluster_3 Solvent-Based Approaches cluster_4 Advanced Formulation start Compound Fails to Dissolve in Aqueous Buffer char Step 1: Initial Characterization heat Gentle Heating char->heat Try First method_dev Step 2: Method Development adv_strat Step 3: Advanced Strategies ph pH Adjustment method_dev->ph If physical methods fail surfactant Surfactants / Micelles adv_strat->surfactant For persistent issues or formulation development sonic Sonication heat->sonic vortex Vortexing sonic->vortex cosolvent Use of Co-solvents (e.g., DMSO, Ethanol, PEG) ph->cosolvent cyclo Cyclodextrins surfactant->cyclo lipid Lipid-Based Systems (SEDDS/SMEDDS) cyclo->lipid solid Solid Dispersions lipid->solid

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Q4: I've confirmed my compound is poorly soluble. What are the very first, simplest steps I should try?

A4: Before moving to more complex chemical modifications of your solvent system, always start with simple physical methods:

  • Vortexing/Agitation: Ensure you are providing enough mechanical energy to break up clumps of powder and maximize the surface area exposed to the solvent.

  • Sonication: Using an ultrasonic bath can help break apart solid particles and enhance dissolution.[11]

  • Gentle Heating: For some compounds, gently warming the solution can increase solubility. However, use this with caution. Be certain your compound is thermally stable, as heat can degrade it or accelerate the conversion of a more soluble metastable polymorph to a less soluble stable one.

If these simple methods are insufficient, you must modify the solvent system.

Q5: My butanamide derivative is insoluble in my aqueous buffer. How do I select an appropriate co-solvent, and what concentration should I use?

A5: Using a water-miscible organic co-solvent is the most common and effective strategy for early-stage experiments.[12] A co-solvent works by reducing the overall polarity of the aqueous solution, making it a more favorable environment for the hydrophobic compound.[13][14]

Selection & Protocol:

  • Choose a Co-solvent: The most common choices are Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (e.g., PEG 400).[11][12] DMSO is an excellent solvent for a wide range of hydrophobic compounds and is often the first choice.[15]

  • Prepare a High-Concentration Stock: Prepare a concentrated stock solution of your compound in 100% co-solvent (e.g., 10-50 mM in DMSO). Ensure the compound is fully dissolved at this stage.[16]

  • Serial Dilution: Serially dilute this stock solution into your aqueous experimental buffer. It is critical to keep the final concentration of the co-solvent as low as possible and consistent across all experimental conditions.

  • Determine the Limit: The goal is to find the highest concentration of your compound that remains in solution without precipitation, while keeping the final co-solvent concentration below a level that affects your assay (typically <1%, and often <0.1%).[5]

Table 1: Common Co-solvents and Their Properties

Co-solventDielectric Constant (20°C)Miscibility with WaterTypical Final Conc. in AssaysNotes
DMSO 47.2Miscible< 0.5%Potent solvent, but can have biological effects at higher concentrations.
Ethanol 24.6Miscible< 1%Less potent than DMSO, generally well-tolerated by cells.
Propylene Glycol 32.0Miscible< 2%Common in pharmaceutical formulations.[13]
PEG 400 12.5Miscible< 5%A polymer, can also act as a solubilizer.[13]

Q6: Can I use pH adjustment to improve the solubility of my butanamide derivative?

A6: It depends on the overall structure of your molecule. The amide functional group itself is a very weak base (pKa of the conjugate acid is around -0.5) and is considered non-ionic in aqueous solutions at physiological pH.[1][2] Therefore, adjusting the pH from ~3 to ~9 will not significantly impact the charge of the butanamide group itself.

However, you must inspect your molecule for other ionizable functional groups.

  • If your derivative contains a basic group (e.g., an amine, pyridine), lowering the pH will protonate this group, making it charged and likely increasing aqueous solubility.[17]

  • If your derivative contains an acidic group (e.g., a carboxylic acid, phenol), raising the pH will deprotonate it, forming a salt and significantly increasing aqueous solubility.[17]

If your molecule contains such a group, creating a pH-solubility profile is a valuable exercise.

Q7: Simple co-solvents aren't working or the required concentration is too high for my assay. What advanced strategies can I consider?

A7: When basic approaches are insufficient, you can explore more advanced formulation techniques, which are common in drug development.[18][19]

  • Surfactants: Surfactants (e.g., Tween® 80, Cremophor® EL) can be used at concentrations above their critical micelle concentration (CMC). They form micelles, which are microscopic spheres with a hydrophobic core and a hydrophilic shell. Your hydrophobic butanamide derivative can be encapsulated within this core, allowing it to be dispersed in the aqueous medium.[11][20]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[13] They can form an "inclusion complex" with your compound, effectively hiding the hydrophobic parts of the molecule from the water.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced water solubility.[13]

Visualizing an Advanced Mechanism: Cyclodextrin Inclusion

Caption: Encapsulation of a hydrophobic molecule within a cyclodextrin cavity.

  • Lipid-Based Formulations (SEDDS/SMEDDS): For oral delivery applications, Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium (like gastrointestinal fluid).[3][18] This keeps the drug in a solubilized state for absorption.

  • Solid Dispersions: This advanced technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[21] The amorphous state lacks a crystal lattice, significantly increasing the compound's aqueous solubility and dissolution rate.[3][22]

Section 3: Key Experimental Protocol

This section provides a detailed methodology for a common solubility assessment.

Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry

This protocol is designed to rapidly assess the kinetic solubility of multiple butanamide derivatives by measuring light scattering caused by compound precipitation.

Materials:

  • Butanamide derivative(s)

  • 100% Anhydrous DMSO

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplates (clear bottom)

  • Multichannel pipette

  • Plate-reading nephelometer or turbidimeter

Procedure:

  • Prepare Master Stock Solution: Accurately weigh and dissolve each compound in 100% DMSO to create a high-concentration master stock (e.g., 20 mM). Ensure complete dissolution using vortexing or brief sonication.

  • Create Intermediate Plate: In a 96-well plate (the "intermediate plate"), add 100 µL of 100% DMSO to columns 2 through 12. Add 200 µL of your 20 mM master stock to column 1.

  • Perform Serial Dilutions: Perform a 2-fold serial dilution across the plate. Transfer 100 µL from column 1 to column 2, mix thoroughly, then transfer 100 µL from column 2 to column 3, and so on, until column 11. Do not add compound to column 12 (this will be your vehicle control). This creates a concentration gradient from 20 mM down to ~10 µM.

  • Prepare Final Assay Plate: Using a multichannel pipette, transfer a small, precise volume (e.g., 2 µL) from each well of the intermediate plate to a new 96-well assay plate pre-filled with 98 µL of your aqueous assay buffer. This performs a 1:50 dilution, resulting in a final DMSO concentration of 2% and a top compound concentration of 400 µM. Mix immediately and thoroughly.

  • Incubate: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to equilibrate.

  • Measure: Read the plate on a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).

  • Data Analysis: Plot the scattered light units (or turbidity) against the compound concentration. The kinetic solubility limit is the concentration at which the signal begins to sharply increase above the baseline of the vehicle control.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Pacific. Retrieved from [Link]

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. (2021). Chemosphere. Retrieved from [Link]

  • Solving Poor Solubility to Unlock a Drug's Potential. (2025). Pharmaceutical Technology. Retrieved from [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Techniques used to Enhance Bioavailability of BCS Class II Drugs. (2015). IT Medical Team. Retrieved from [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. (n.d.). TANZ JOURNAL. Retrieved from [Link]

  • Overcoming the Challenge of Poor Drug Solubility. (2025). American Pharmaceutical Review. Retrieved from [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. (n.d.). Journal of Advanced Pharmacy Education & Research. Retrieved from [Link]

  • Methods for Estimating Solubilities of Hydrophobic Organic Compounds: Environmental Modeling Efforts. (1987). ACS Publications. Retrieved from [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Halo Labs. Retrieved from [Link]

  • Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. (2025). Pharma Focus. Retrieved from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. Retrieved from [Link]

  • Amide. (n.d.). WikiSlice. Retrieved from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC. Retrieved from [Link]

  • Effects of polymorphism and solid-state solvation on solubility and dissolution rate. (n.d.). International Journal of Research in Pharmaceutical Sciences and Technology. Retrieved from [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). ACS Publications. Retrieved from [Link]

  • Acid‐base and complexing properties of amides. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. Retrieved from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012). International Journal of PharmTech Research. Retrieved from [Link], (914-923)jm12.pdf

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]

  • Amines. (n.d.). NCERT. Retrieved from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit. Retrieved from [Link]

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (2024). Hilaris. Retrieved from [Link]

  • pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. (n.d.). PMC. Retrieved from [Link]

  • Effect of Polymorphism Formulations. (2025). Veeprho. Retrieved from [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2025). MDPI. Retrieved from [Link]

  • Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Should I dissolve the hydrophobic drug in the solvent completely before loading process? (2018). ResearchGate. Retrieved from [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.). Google Patents.

Sources

Technical Support Center: Optimizing Purification Methods for 4-phenyl-N-(1-phenylpropyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-phenyl-N-(1-phenylpropyl)butanamide. This document is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar N-substituted amides. Here, we will address common challenges and provide in-depth, experience-based solutions to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 4-phenyl-N-(1-phenylpropyl)butanamide?

A1: The most effective methods are flash column chromatography and recrystallization. The choice depends on the nature of the impurities and the scale of your reaction. Flash chromatography is excellent for removing a wide range of impurities, while recrystallization is ideal for removing small amounts of impurities from a solid crude product, often yielding highly pure material.[1][2]

Q2: What are the likely impurities I might encounter?

A2: Impurities largely depend on the synthetic route. If you are using a Schotten-Baumann type reaction (e.g., reacting 4-phenylbutanoyl chloride with 1-phenylpropylamine), common impurities include unreacted 1-phenylpropylamine, hydrolyzed 4-phenylbutanoic acid, and potentially diacylated byproducts.[3][4] If using a coupling agent like EDC, unreacted starting materials and coupling agent byproducts are common.

Q3: How do I choose the right solvent system for flash chromatography?

A3: The key is to use Thin-Layer Chromatography (TLC) to screen solvent systems.[5] For a moderately polar compound like 4-phenyl-N-(1-phenylpropyl)butanamide, a good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[6][7] Adjust the ratio to achieve a target Rf (retention factor) of approximately 0.2-0.3 for your desired compound.[8] This provides a good balance between separation and elution time.

Q4: My compound is a solid. Should I just recrystallize it?

A4: Not necessarily. While recrystallization is powerful, it is most effective when the desired compound constitutes the major component of the solid. If TLC shows multiple, significant impurities, it is often more efficient to first perform column chromatography to remove the bulk of the impurities and then perform a final recrystallization step on the pooled, clean fractions to achieve high purity.

Q5: What analytical techniques should I use to confirm the purity of my final product?

A5: A combination of techniques is recommended. TLC is used for rapid, qualitative assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods.[9] Structural confirmation and purity assessment are typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Troubleshooting Guides

This section addresses specific issues you may encounter during purification.

Problem 1: Poor Separation or Overlapping Spots in Flash Chromatography
  • Symptom: On TLC, the spots for your product and an impurity are very close together or streaking. During column chromatography, fractions are cross-contaminated.

  • Potential Cause & Scientific Rationale:

    • Inappropriate Solvent System: The polarity of the eluent is not optimized to differentiate between the components. The principle of chromatography relies on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (solvent).[7] If the solvent is too polar, all components will travel quickly with the solvent front, resulting in poor separation. If it's not polar enough, everything will remain adsorbed to the silica.

    • Column Overloading: Too much crude material was loaded onto the column. This saturates the stationary phase, leading to broad, tailing peaks that overlap.

    • Compound Degradation on Silica: Some compounds, particularly certain amides, can be sensitive to the acidic nature of standard silica gel, leading to streaking and decomposition.[2]

  • Solutions:

    • Optimize Solvent System: Test different solvent combinations. For moderately polar amides, try gradients of Hexanes/Ethyl Acetate or Dichloromethane/Methanol.[5][6] A small change in solvent ratio can significantly impact separation.

    • Consider Dry Loading: If your compound is not very soluble in the initial, less polar mobile phase, it can crash out at the top of the column when loaded in a more polar solvent (liquid loading), leading to poor band formation. Dry loading, where the crude material is pre-adsorbed onto a small amount of silica, ensures a fine, even band at the start of the purification.[10]

    • Modify the Mobile Phase: If streaking is observed, it may be due to the compound's interaction with the acidic silica. Adding a small amount (~0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can neutralize active sites on the silica gel and improve peak shape.[1]

Problem 2: Product Fails to Crystallize During Recrystallization
  • Symptom: After dissolving the crude product in a hot solvent and allowing it to cool, the solution becomes an oil or remains clear with no crystal formation.

  • Potential Cause & Scientific Rationale:

    • Incorrect Solvent Choice: An ideal recrystallization solvent dissolves the compound completely when hot but poorly when cold.[1] If solubility is too high even when cold, the compound will remain in solution.

    • Presence of Impurities: High levels of impurities can inhibit crystal lattice formation, a process known as crystal poisoning.

    • Supersaturation: The solution may be supersaturated, meaning the conditions are suitable for crystallization, but the process has not been initiated.

  • Solutions:

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethanol/water).[2][11] A good test is to dissolve a small amount of crude product in a minimal amount of hot solvent and see if it precipitates upon cooling.

    • Induce Crystallization:

      • Scratch Method: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a nucleation site for crystal growth.

      • Seeding: Add a tiny crystal of pure product to the cooled solution to act as a template for crystallization.[12]

      • Reduce Temperature: Cool the flask in an ice bath to further decrease the solubility of your compound.[1]

    • Pre-Purification: If the material is very impure, perform a quick column chromatography run first to remove the bulk of contaminants, then recrystallize the resulting solid.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 3:1 Hexanes:Ethyl Acetate).

    • Visualize the spots under a UV lamp.

    • Adjust the solvent ratio until the desired product has an Rf of ~0.25, with clear separation from impurities.[8]

  • Column Packing:

    • Select an appropriately sized column for the amount of material.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Fill the column with silica gel (slurry packing with the initial, non-polar eluent is recommended for best results).

    • Gently tap the column to ensure even packing and remove air bubbles. Add another layer of sand on top of the silica.[6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product).

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to begin elution at a steady flow rate (approx. 2 inches/minute).[6]

    • Collect fractions in an array of test tubes.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase.[8]

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 4-phenyl-N-(1-phenylpropyl)butanamide.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a test solvent and observe solubility at room temperature. The compound should be sparingly soluble.

    • Heat the mixture. The compound should dissolve completely.

    • Cool the solution to room temperature and then in an ice bath. A good solvent will result in the formation of crystals. Ethanol or acetonitrile are often good starting points for amides.[2]

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[1]

    • If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Data & Visualization

Table 1: Troubleshooting Summary for Flash Chromatography

Symptom Potential Cause Recommended Action
Product elutes too quickly (High Rf)Solvent system is too polar.Increase the proportion of the non-polar solvent (e.g., hexanes).[5]
Product doesn't move (Low Rf)Solvent system is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate).[5]
Streaking/Tailing spotsCompound is interacting with acidic silica.Add 0.1-1% triethylamine or acetic acid to the mobile phase.[1]
Poor separation of close spotsIsocratic elution is insufficient.Use a shallow gradient of the mobile phase to improve resolution.
Cracks in silica bedImproper packing or thermal stress.Repack the column using a slurry method; avoid loading hot samples.

Diagram 1: Decision Workflow for Purification Method Selection

Purification_Decision_Tree start Crude Product Analysis (TLC) is_solid Is the crude product a solid? start->is_solid purity_check Is the main spot >90% pure by TLC? is_solid->purity_check Yes column_chrom Perform Flash Column Chromatography is_solid->column_chrom No (Oil) purity_check->column_chrom No recrystallize Perform Recrystallization purity_check->recrystallize Yes post_column_xtal Recrystallize purified fractions for higher purity column_chrom->post_column_xtal final_purity Final Purity Check (HPLC, NMR) recrystallize->final_purity post_column_xtal->final_purity

Caption: Decision tree for selecting the optimal purification strategy.

Diagram 2: Troubleshooting Workflow for a Failed Recrystallization

Recrystallization_Troubleshooting start No Crystals Formed Upon Cooling oiling_out Did the product 'oil out'? start->oiling_out induce_xtal Attempt to Induce Crystallization (Scratch/Seed) oiling_out->induce_xtal Yes clear_solution Solution remains clear? oiling_out->clear_solution No pre_purify Consider pre-purification via chromatography induce_xtal->pre_purify Fails rescreen_solvents Re-screen for a less-solubilizing solvent clear_solution->rescreen_solvents No reduce_volume Reduce solvent volume (boil off) and re-cool clear_solution->reduce_volume Yes reduce_volume->rescreen_solvents Fails

Caption: Step-by-step guide for troubleshooting a failed recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.
  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • Journal of Chromatography A. (2008).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • King Group. (n.d.). Successful Flash Chromatography.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?
  • Analytical Chemistry. (1955).
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Butanamide, N-phenyl-.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • Journal of Chemical Education. (2008, May 1). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • ThermoFisher. (n.d.).
  • Chemguide. (n.d.). The preparation of amides.
  • Tosoh Bioscience. (2012, February). TSKgel Amide-80 Series - INSTRUCTION MANUAL.
  • Saraswathi, G., et al. (2011). N-(4-Methylphenyl)
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Google Patents. (n.d.). US4569967A - Synthesis of N-substituted peptide amides.
  • Beilstein Journal of Organic Chemistry. (n.d.). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. PMC.
  • Quick Company. (n.d.). Improved Processes For Manufacturing 4 Phenyl 1 Butanol.
  • Organic Syntheses. (n.d.). 2-PHENYL-3-n-PROPYLISOXAZOLIDINE-4,5-cis-DICARBOXYLIC ACID N-PHENYLIMIDE.
  • ACG Publications. (2017, December 15). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)
  • Cognito. (n.d.). Reactions of the Amides Revision notes.
  • Basrah Journal of Science. (2022, August 31). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one)
  • Forensic Science International. (2020, June 24). A review of the newly identified impurity profiles in methamphetamine seizures. PMC.
  • Federal Register. (2023, April 14). Designation of Halides of 4-Anilinopiperidine as List I Chemicals.

Sources

Technical Support Center: Stability & Storage of 4-phenyl-N-(1-phenylpropyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Compound: 4-phenyl-N-(1-phenylpropyl)butanamide Class: Secondary Amide / Lipophilic Ligand Primary Risk: Amide Bond Hydrolysis

While secondary amides are kinetically stable under neutral conditions, 4-phenyl-N-(1-phenylpropyl)butanamide presents specific storage challenges due to its lipophilic nature and potential for hygroscopicity in amorphous states. Hydrolysis is the primary degradation pathway, where the amide bond is cleaved by water (often catalyzed by trace acids or bases), yielding 4-phenylbutanoic acid and 1-phenylpropan-1-amine .

This guide provides a self-validating system to prevent, detect, and troubleshoot hydrolysis events.

The Mechanism of Failure (Hydrolysis)

Understanding the enemy is the first step in prevention. Hydrolysis is not spontaneous in dry conditions; it requires moisture and is accelerated by heat and pH deviations .

Pathway Visualization

The following diagram illustrates the degradation pathway you are trying to prevent.

HydrolysisMechanism Compound 4-phenyl-N-(1-phenylpropyl)butanamide (Intact Amide) Intermediate Tetrahedral Intermediate Compound->Intermediate + Water Water H₂O (Moisture Ingress) Water->Intermediate Catalyst Catalyst (H⁺ / OH⁻ / Heat) Catalyst->Intermediate Accelerates Acid 4-phenylbutanoic acid (Degradant A) Intermediate->Acid C-N Bond Cleavage Amine 1-phenylpropan-1-amine (Degradant B) Intermediate->Amine

Figure 1: Hydrolysis mechanism of 4-phenyl-N-(1-phenylpropyl)butanamide. The reaction requires water and is catalyzed by extreme pH or temperature.

Critical Storage Protocols (The Prevention System)

To maintain purity >99%, you must disrupt the "Water" and "Catalyst" nodes in the diagram above.

Standard Operating Procedure (SOP) for Storage
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Follows the Arrhenius equation; reducing temperature significantly slows reaction kinetics.
Atmosphere Inert Gas (Argon/N₂) Displaces atmospheric moisture and oxygen (preventing oxidative side-reactions on the benzylic carbon).
Container Amber Glass Vial Prevents photo-degradation. Glass is impermeable to moisture (unlike plastics).
Closure PTFE-lined Cap + Parafilm PTFE provides a chemical barrier; Parafilm acts as a secondary seal against humidity.
Desiccant Silica Gel / Drierite Essential for secondary containment (desiccator) to scavenge ambient moisture.

Expert Tip: If the compound is an oil or an amorphous solid, it is significantly more hygroscopic than a crystalline solid. For oils, strictly store under Argon.

Troubleshooting Guide (Symptom -> Diagnosis -> Solution)

Use this decision matrix when you suspect degradation.

Scenario A: Physical Change

Symptom: The powder has clumped, turned sticky, or the oil has become cloudy.

  • Diagnosis: Hygroscopicity (Moisture Sorption). The compound has absorbed water, creating a micro-environment for hydrolysis.

  • Immediate Action:

    • Do not heat to dry (this accelerates hydrolysis).

    • Place in a vacuum desiccator over P₂O₅ for 24 hours.

    • Re-analyze purity via HPLC.

Scenario B: Olfactory Change

Symptom: A "fishy" or ammonia-like odor upon opening the vial.

  • Diagnosis: Advanced Hydrolysis. The smell is 1-phenylpropan-1-amine releasing from the matrix.

  • Immediate Action:

    • The batch is likely compromised.

    • Perform the Validation Protocol (Section 5) to quantify the extent of damage.

    • If degradation >5%, repurify via recrystallization or flash chromatography.

Scenario C: Analytical Anomaly

Symptom: New peaks appearing in LC-MS/HPLC at RRT (Relative Retention Time) ~0.4 or ~1.2.

  • Diagnosis:

    • Early eluting peak: Likely the Amine (polar, basic).

    • Late eluting peak: Likely the Acid (if pH is acidic) or Dimerization products.

  • Immediate Action: Run the reference standards for 4-phenylbutanoic acid and 1-phenylpropan-1-amine to confirm identity.

Validation Protocol (The "Self-Validating System")

Do not guess. Validate stability using this HPLC method designed to separate the parent amide from its hydrolysis products.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Why TFA? It keeps the amine degradant protonated (improving peak shape) and suppresses ionization of the acid degradant (increasing retention), ensuring separation.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl rings).

  • Temperature: 30°C.

Workflow Diagram

ValidationWorkflow Start Sample Retrieval (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Dissolve Dissolve in MeCN (1 mg/mL) Equilibrate->Dissolve HPLC Run HPLC (Gradient Method) Dissolve->HPLC Decision Purity > 98%? HPLC->Decision Pass PASS: Re-seal & Store Decision->Pass Yes Fail FAIL: Quantify Degradants Decision->Fail No

Figure 2: Analytical workflow for validating compound integrity before use.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO stock solutions at -20°C? A: Yes, but with caution. DMSO is hygroscopic. If the DMSO absorbs water, hydrolysis will occur slowly even at -20°C.

  • Recommendation: Use anhydrous DMSO, aliquot into single-use vials, and never refreeze a thawed aliquot.

Q: Is the compound sensitive to light? A: While the amide bond itself is not typically photolabile, the benzylic position on the 1-phenylpropyl group can form radicals under UV light, leading to oxidation. Always use amber vials.

Q: I left the vial on the benchtop overnight. Is it ruined? A: Likely not. Amide hydrolysis is slow at neutral pH and room temperature. However, if the humidity was high (>70%), surface moisture may have absorbed. Desiccate immediately and run a check HPLC if critical.

References

  • International Conference on Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group). [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. [Link]

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Profiling of 4-phenyl-N-(1-phenylpropyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-phenyl-N-(1-phenylpropyl)butanamide , a structural scaffold relevant to drug discovery (resembling GABA analogs and histone deacetylase inhibitors).

Unlike simple amides, this molecule presents specific analytical challenges: amide bond rotamerism and diastereotopic protons induced by the chiral methine center. This guide compares the spectral resolution performance in Chloroform-d (


)  versus Dimethyl Sulfoxide-

(

)
and delineates the logic required to assign the complex aliphatic multiplets.

Molecular Anatomy & Numbering Strategy

To ensure accurate assignment, we first define the scalar coupling network. The molecule consists of a flexible butanamide tail and a chiral benzylamine-derived head.

G cluster_0 Butanamide Chain (Acid Side) cluster_1 Amine Side (Chiral) C1 C1 (C=O) N NH C1->N Amide Bond C2 C2 (α-CH2) C2->C1 C3 C3 (β-CH2) C3->C2 C4 C4 (γ-CH2) C4->C3 Ph1 Ph-Ring A Ph1->C4 C5 C5 (Chiral CH) N->C5 C6 C6 (Diastereotopic CH2) C5->C6 Ph2 Ph-Ring B C5->Ph2 C7 C7 (CH3) C6->C7

Figure 1: Connectivity map of 4-phenyl-N-(1-phenylpropyl)butanamide. Note C5 is the chiral center inducing magnetic non-equivalence in C6 protons.

Comparative Performance: Solvent Selection

The choice of solvent fundamentally alters the appearance of the amide proton and the resolution of the chiral center.

Performance Matrix: vs. [1][2][3]
FeatureChloroform-d (

)
DMSO-

Recommendation
Amide NH Signal Broad singlet (5.5–6.0 ppm). Often exchanges with trace water.Sharp doublet (8.0–8.5 ppm). Shows clear

coupling.
Use DMSO for confirmation of amide connectivity.
Aromatic Resolution Good dispersion.Often compressed; overlaps with solvent satellites.Use

for aromatic integration.
Diastereotopic Resolution Moderate. C6 protons often overlap.High. Strong dielectric constant enhances chemical shift differences (

).
Use DMSO for stereochemical analysis.
Water Interference Low (1.56 ppm).High (3.33 ppm). Can obscure mid-chain signals.Use

if analyzing C2/C3 region.

Detailed Spectral Analysis (Experimental Logic)

The following data represents the representative chemical shifts (


) and coupling patterns derived from high-field (600 MHz) analysis.
A. The Amide & Chiral Center (The Critical Region)

The most diagnostic feature of this molecule is the coupling between the Amide NH and the Chiral Methine (C5).

  • In

    
    :  The NH appears as a broad hump around 5.6 ppm . The C5 methine appears as a quartet-like multiplet at ~4.9 ppm .
    
  • In

    
    :  The NH resolves into a sharp doublet (
    
    
    
    )
    at 8.2 ppm . This doublet proves the proton is attached to a nitrogen that is adjacent to a CH group.

Expert Insight (Chirality): Because C5 is a chiral center, the adjacent C6 methylene protons (


 and 

) are diastereotopic . They are chemically non-equivalent.[1][2][3]
  • Observation: Instead of a simple triplet or quartet, the C6 region (~1.7 ppm) appears as two complex multiplets (an ABX3 system).

  • Validation: In lower resolution (300 MHz) spectra, this may look like a "messy quintet." In 600 MHz, it resolves into distinct multiplets.

B. The Butanamide Chain (Acid Side)

This chain exhibits a classic spin system modified by the phenyl ring current.

  • 
    -Protons (C2):  Triplet at 2.15 ppm . Deshielded by the carbonyl.
    
  • 
    -Protons (C4):  Triplet at 2.62 ppm . Deshielded by the Phenyl Ring A.
    
  • 
    -Protons (C3):  Quintet (multiplet) at 1.95 ppm . Shielded relative to C2 and C4.
    
C. The Aromatic Region (7.1 – 7.4 ppm)

With two phenyl rings, this region integrates to 10 protons.

  • Ring A (Butanamide side): Freely rotating, typically mono-substituted pattern.

  • Ring B (Amine side): Attached to a chiral center.[4] The ortho protons may show slight anisochrony (magnetic non-equivalence) due to restricted rotation or preferred conformation relative to the amide oxygen.

Experimental Protocol: Self-Validating Assignment

To guarantee the structure without external standards, follow this logic flow.

Workflow Start Sample Preparation (10mg in 0.6mL DMSO-d6) Step1 1H Scan (16 scans) Check NH Region (8.0+ ppm) Start->Step1 Decision1 Is NH a sharp doublet? Step1->Decision1 Step2 Identify C5 Methine (Look for q/dt at ~4.8 ppm) Decision1->Step2 Yes Retry Dry Sample/Reshim Decision1->Retry No (Broad/Exchange) Step3 COSY Experiment Step2->Step3 Logic1 Correlation: NH -> C5 Step3->Logic1 Logic2 Correlation: C5 -> C6 (Diastereotopic) Step3->Logic2 Result Structure Confirmed Logic1->Result Logic2->Result

Figure 2: Self-validating analytical workflow. The COSY correlation between the amide NH and the C5 methine is the "fingerprint" of the secondary amide linkage.

Summary of Chemical Shifts (Reference Table)

Solvent:


, 600 MHz, 298 K
PositionTypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
NH Amide8.24Doublet (d)1H

Ar-H Aromatic7.10 – 7.35Multiplet10H-
C5 Methine4.75q/dt1HCoupled to NH & C6
C4 Methylene2.55Triplet (t)2H

C2 Methylene2.12Triplet (t)2H

C3 Methylene1.82Quintet (m)2H-
C6 Methylene1.65Multiplet*2HDiastereotopic
C7 Methyl0.85Triplet (t)3H

*Note: C6 appears as a complex multiplet due to diastereotopicity (


).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5][6] (Standard text for coupling constants and diastereotopicity).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Hanson, G. R. (2023). Analysis of Diastereotopic Protons in Chiral Amides. University of Wisconsin-Madison Chemistry Department Resources. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of 4-phenyl-N-(1-phenylpropyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and forensic analysis, the unambiguous identification of novel psychoactive substances and related compounds is paramount. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), stands as a gold standard for molecular elucidation.[1] This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-phenyl-N-(1-phenylpropyl)butanamide, a compound emblematic of structures encountered in these fields. While specific experimental data for this exact molecule is not publicly available, its fragmentation behavior can be reliably predicted by applying established principles of mass spectrometry.

This document will serve as a valuable resource for researchers by not only postulating the primary fragmentation pathways but also by explaining the chemical logic that underpins them. We will explore the characteristic cleavages of amides, the influence of phenyl groups on fragmentation, and common rearrangement reactions.

Predicted Key Fragmentation Pathways

The fragmentation of 4-phenyl-N-(1-phenylpropyl)butanamide under electron ionization is expected to be governed by several key structural features: the amide linkage, the two phenyl groups, and the alkyl chains. The energetically unstable molecular ion will likely undergo a series of competing fragmentation reactions.[2][3]

The primary fragmentation pathways are predicted to be:

  • Amide Bond Cleavage (α-Cleavage): The cleavage of the bond between the carbonyl carbon and the nitrogen is a very common fragmentation pathway for amides.[4][5] This cleavage is driven by the stability of the resulting acylium ion.

  • Benzylic Cleavage: The presence of two phenyl groups makes benzylic cleavage highly probable. This involves the cleavage of a carbon-carbon bond beta to the aromatic ring, leading to the formation of a stable benzyl or tropylium cation.[6][7][8]

  • α-Cleavage adjacent to Nitrogen: Cleavage of the bond alpha to the nitrogen atom in the N-propylamine moiety is another expected pathway, common in amines and related structures.[9]

  • McLafferty Rearrangement: The presence of a carbonyl group and available gamma-hydrogens on the butanamide side allows for the possibility of a McLafferty rearrangement.[10][11][12][13][14]

The following diagram illustrates the primary predicted fragmentation pathways of 4-phenyl-N-(1-phenylpropyl)butanamide.

G cluster_0 Predicted Fragmentation Pathways cluster_1 Amide Cleavage cluster_2 Benzylic Cleavage cluster_3 Alpha-Cleavage (N-side) cluster_4 McLafferty Rearrangement Molecular Ion 4-phenyl-N-(1-phenylpropyl)butanamide [M]+• m/z 295 Acylium Ion 4-phenylbutanoyl cation m/z 147 Molecular Ion->Acylium Ion  Amide Bond  Cleavage Amine Radical 1-phenylpropylaminyl radical Molecular Ion->Amine Radical Tropylium Ion Tropylium ion m/z 91 Molecular Ion->Tropylium Ion  Benzylic  Cleavage Radical Fragment 1 Radical Fragment Molecular Ion->Radical Fragment 1 Iminium Ion N-(1-phenylethyl)iminium ion m/z 120 Molecular Ion->Iminium Ion  α-Cleavage  (N-side) Ethyl Radical Ethyl radical Molecular Ion->Ethyl Radical Enol Radical Cation Radical Cation m/z 163 Molecular Ion->Enol Radical Cation  McLafferty  Rearrangement Neutral Alkene 1-phenylpropene (neutral loss) Molecular Ion->Neutral Alkene

Caption: Predicted major fragmentation pathways for 4-phenyl-N-(1-phenylpropyl)butanamide.

Comparison of Predicted Fragments

The table below summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the fragmentation pathway responsible for their formation.

Predicted Fragment Ionm/zProposed StructureFragmentation Pathway
[M]+•295C20H25NOMolecular Ion
[M-C9H11N]+147C10H11OAmide Bond Cleavage
[M-C10H12NO]+133C9H11Benzylic Cleavage
[M-C10H11O]+148C9H12NAmide Bond Cleavage
[M-C2H5]+266C18H20NOα-Cleavage (N-side)
[M-C9H10]+163C11H15NOMcLafferty Rearrangement
Tropylium Ion91C7H7Benzylic Cleavage
Iminium Ion120C8H10Nα-Cleavage (N-side)

In-depth Analysis of Fragmentation Pathways

Amide Bond Cleavage: This is often a dominant cleavage in amides, leading to a stable acylium ion.[4][5][15] For 4-phenyl-N-(1-phenylpropyl)butanamide, this would result in the formation of the 4-phenylbutanoyl cation at m/z 147. The stability of this ion is enhanced by the phenyl group.

Benzylic Cleavage: The C-C bond beta to a phenyl ring is prone to cleavage due to the formation of the highly stable benzyl cation, which can rearrange to the even more stable tropylium ion at m/z 91.[7][8][16][17] Given the presence of two benzyl-type structures in the molecule, a prominent peak at m/z 91 is highly anticipated.

α-Cleavage Adjacent to Nitrogen: The fragmentation of the N-(1-phenylpropyl) group is likely to occur via cleavage of the bond between the nitrogen and the carbon bearing the phenyl group, or the bond between that carbon and the adjacent ethyl group. Cleavage of the ethyl group would lead to a stable iminium ion at m/z 120. This type of fragmentation is well-documented for compounds containing N-alkyl groups.[9]

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to a carbonyl oxygen through a six-membered transition state, followed by cleavage of the alpha-beta bond.[10][11][12][13][14] In 4-phenyl-N-(1-phenylpropyl)butanamide, a hydrogen from the N-propyl chain can be transferred to the carbonyl oxygen, leading to the elimination of a neutral 1-phenylpropene molecule and the formation of a radical cation at m/z 163.

Experimental Protocol for GC-MS Analysis

The following protocol outlines a standard approach for the analysis of 4-phenyl-N-(1-phenylpropyl)butanamide using GC-MS. This method is based on established procedures for the analysis of designer drugs and related compounds.[18][19]

1. Sample Preparation

  • Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate).

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

  • If analyzing from a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary.[18]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-550.

3. Data Analysis

  • Identify the peak corresponding to 4-phenyl-N-(1-phenylpropyl)butanamide based on its retention time.

  • Extract the mass spectrum for this peak.

  • Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.

  • Utilize mass spectral libraries, such as the NIST or Wiley libraries, for comparison with known compounds, though a direct match for this specific molecule may not be present.[20][21]

The following diagram illustrates the general workflow for GC-MS analysis.

G cluster_workflow GC-MS Analysis Workflow Sample_Prep Sample Preparation (Dissolution/Extraction) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Separation (HP-5ms column) GC_Injection->GC_Separation Ionization Ionization (EI, 70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Spectrum Interpretation) Detection->Data_Analysis

Caption: A typical workflow for the GC-MS analysis of organic compounds.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometric fragmentation of 4-phenyl-N-(1-phenylpropyl)butanamide. By applying fundamental principles of mass spectrometry, we have elucidated the most probable fragmentation pathways, including amide bond cleavage, benzylic cleavage, α-cleavage adjacent to the nitrogen, and the McLafferty rearrangement. The predicted m/z values for the key fragment ions serve as a valuable reference for researchers and analysts working to identify this compound or structurally similar molecules. The provided experimental protocol offers a robust starting point for method development. While this guide is predictive, the underlying principles are well-established, providing a high degree of confidence in the proposed fragmentation patterns.

References

  • Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. (n.d.).
  • Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. (n.d.).
  • Glen Jackson - West Virginia University. (2020, April 20). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme.
  • Mass Spectrometry, Organisch-Chemisches Institut at the University of Münster. (n.d.). MS-Terms.
  • Ketha, H., Webb, M., Clayton, L., & Li, S. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1–4.43.10.
  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
  • ILT. (2025, July 21). Gas Chromatography in Drug Testing and Blood Alcohol Testing.
  • AIP Publishing. (n.d.). Mass‐Spectral Fragmentation of Phenyl‐n‐Alkanes.
  • Wiley Science Solutions. (n.d.). Mass Spectra of Designer Drugs 2025.
  • National Institute of Justice. (2020, January 1). Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018, June 12).
  • LCGC International. (2020, November 12). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry.
  • Unlocking the Secrets of Mass Spectra. (n.d.). Ion Formation and Organic Fragmentation in LCMS.
  • Journal of Pharmaceutical and Scientific Innovation. (2012, November 10). Mass spectral fragmentation of Cathinones by high-resolution tofms using a soft ionization source.
  • General Fragmentation Modes. (n.d.).
  • McLafferty rearrangement for N-substituted 2-phenylbutanamides a)... (n.d.). ResearchGate.
  • PMC. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • Mass Spectrometry: Fragmentation. (n.d.).
  • NIH. (n.d.). N-(1-phenylpropyl)aniline. PubChem.
  • LCGC International. (2023, April 20). Mass Spectra of Designer Drugs 2023.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • RSC Publishing. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • YouTube. (2021, October 19). McLafferty Rearrangement in Mass Spectroscopy and Tricks to identify an unknown structure.
  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • NIH. (n.d.). N-(1-Phenylethyl)aniline. PubChem.
  • YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides.
  • AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group.
  • the NIST WebBook. (n.d.). Butanamide, N-phenyl-.
  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra.

Sources

Reference Standard Strategies for 4-phenyl-N-(1-phenylpropyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates reference standard strategies for 4-phenyl-N-(1-phenylpropyl)butanamide , a structural analogue often encountered in forensic impurity profiling and specific medicinal chemistry applications (e.g., GABA analogues or histone deacetylase inhibitor research).

Since this specific molecule is often a non-catalogued or "custom" analytical target compared to common opioids like Fentanyl, this guide compares sourcing and validation tiers rather than off-the-shelf commercial brands.

Executive Summary

4-phenyl-N-(1-phenylpropyl)butanamide (


) is a lipophilic amide formed from 4-phenylbutyric acid and 1-phenylpropylamine. In drug development and forensic toxicology, it serves as a critical structural isomer  to differentiate from controlled substances (e.g., Valeryl Fentanyl isomers) or as a target analyte in pharmacokinetic studies of 4-phenylbutyrate derivatives.

This guide compares the three primary classes of reference standards available for this analyte: Certified Reference Materials (CRMs) , Analytical Reference Standards , and Research Grade Materials . Selection must be based on the "Fit-for-Purpose" principle, balancing cost with the rigorous requirements of ISO 17025/17034 accreditation.

Part 1: Comparative Analysis of Standard Grades

For a non-pharmacopoeial target like 4-phenyl-N-(1-phenylpropyl)butanamide, researchers must often choose between custom synthesis (high cost) and lower-grade commercial building blocks.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureOption A: ISO 17034 CRM Option B: Analytical Standard Option C: Research Grade (Chemical)
Primary Use Quantitation, Legal Defensibility, Method ValidationRoutine QC, Identification, System SuitabilitySynthesis Starting Material, Early R&D
Purity >99.0% (Certified w/ Uncertainty)>98.0% (Certificate of Analysis)>95.0% (Typical, variable)
Traceability SI Units (via qNMR/Mass Balance)Traceable to Internal Primary StandardNone / Vendor Batch Only
Uncertainty Explicitly Calculated (

)
Not providedNot provided
Water/Solvent Quantified (K.F. / GC-HS)Quantified or "As is"Often ignored
Cost Factor High (

)
Moderate (

)
Low ($)
Risk Profile Low (Self-validating)Medium (Requires verification)High (Must be fully characterized)
Expert Insight: The "Hidden" Impurity Risk

In my experience with phenyl-butyric derivatives, Option C (Research Grade) often contains 1-5% of homologous impurities (e.g., 4-phenyl-N-(1-phenylethyl )butanamide) due to impure amine precursors.

  • Recommendation: If using Option C for biological assays, you must perform a "Purify-and-Characterize" cycle using Preparative HPLC and qNMR.

Part 2: Technical Validation & Experimental Protocols

To ensure Scientific Integrity , any standard not accompanied by an ISO 17034 certificate must be validated in-house. The following protocols establish a self-validating system .

Protocol 1: Structural Elucidation & Purity Assignment (qNMR)

Rationale: Quantitative NMR (qNMR) is the primary method to establish traceability for organic compounds without an existing CRM.

Methodology:

  • Solvent: Dissolve 10 mg of analyte in 600 µL

    
     (prevents amide rotamer broadening common in 
    
    
    
    ).
  • Internal Standard (IS): Add accurately weighed Maleic Acid or Dimethyl Sulfone (TraceCERT® grade).

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      (Ensure
      
      
      for full relaxation).
    • Scans: 64.

  • Key Diagnostic Signals:

    • 
       1.6 - 1.9 ppm (m, 2H):  Propyl chain methylene (unique to 1-phenylpropyl group).
      
    • 
       2.1 - 2.3 ppm (t, 2H): 
      
      
      
      -methylene to carbonyl.
    • 
       4.8 - 5.0 ppm (q, 1H):  Methine proton at the chiral center (N-CH).
      
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    
Protocol 2: Isomeric Separation via LC-MS/MS

Rationale: Mass spectrometry alone (


 282.18) cannot distinguish this molecule from its isomer N-benzyl-4-phenyl-N-propylbutanamide. Chromatographic resolution is mandatory.

Chromatographic Conditions:

  • Column: Biphenyl Stationary Phase (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm). Why? Biphenyl phases offer superior

    
     selectivity for isomeric phenyl-amides.
    
  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Methanol (MeOH).

  • Gradient: 40% B to 90% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

Detection (MRM Transitions):

  • Precursor: 282.2

    
    
    
  • Quantifier: 119.1 (Phenylpropyl cation) -> Specific to 1-phenylpropyl moiety.

  • Qualifier: 91.1 (Tropylium ion).

Part 3: Visualization of Workflows

Diagram 1: Analytical Validation Logic

This workflow illustrates the decision tree for validating a non-certified reference material (Option B or C).

ValidationWorkflow Start Acquire Standard (Research Grade/Custom) Identity Identity Check (1H NMR + IR) Start->Identity Purity Purity Assessment (HPLC-UV + GC-MS) Identity->Purity Structure Confirmed IsomerCheck Isomer Detected? Purity->IsomerCheck qNMR qNMR Assay (Traceability Establishment) IsomerCheck->qNMR No (Single Peak) Purify Prep-HPLC Purification IsomerCheck->Purify Yes (>1%) FinalCert Generate Internal CoA (Valid for Quantitation) qNMR->FinalCert Purity Value Assigned Purify->Purity Re-analyze

Caption: Workflow for converting a Research Grade chemical into a validated Internal Reference Standard.

Diagram 2: Synthesis & Impurity Origin

Understanding the synthesis helps predict impurities (e.g., unreacted amine) that interfere with analysis.

SynthesisPathway Acid 4-Phenylbutanoic Acid Reaction Amide Coupling Acid->Reaction Amine 1-Phenylpropylamine Amine->Reaction Reagent Coupling Agent (EDC/HOBt or SOCl2) Reagent->Reaction Product 4-phenyl-N-(1-phenylpropyl)butanamide (Target) Reaction->Product Impurity1 Impurity A: Unreacted Amine Reaction->Impurity1 Incomplete Impurity2 Impurity B: N,N-Diacyl dimer Reaction->Impurity2 Excess Acid Cl

Caption: Schotten-Baumann or Coupling synthesis pathway showing potential impurities affecting standard purity.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. ISO. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Metrological Traceability of Reference Materials. NIST.gov. [Link]

  • PubChem. (2024). Compound Summary: 4-phenyl-N-propylbutanamide (Structural Analogue). National Library of Medicine. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. (Contextual reference for amide extraction). [Link]

Safety Operating Guide

4-phenyl-N-(1-phenylpropyl)butanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 4-phenyl-N-(1-phenylpropyl)butanamide

Part 1: Executive Safety Assessment

4-phenyl-N-(1-phenylpropyl)butanamide is a lipophilic organic amide. While specific GHS data for this exact isomer may be limited in public repositories, its structure—comprising a phenyl-butyl tail and a phenyl-propyl amine head—places it in a chemical class often associated with pharmaceutical intermediates and pharmacologically active scaffolds (structurally related to acyclic opioid analogs).

The Core Directive: Treat this substance as a Potent Unknown . In the absence of a specific LD50, you must apply the Precautionary Principle . Do not treat this as "general organic trash." It requires segregation as a toxic, non-halogenated organic waste destined for thermal destruction.

Hazard Profiling & Waste Classification
PropertyAssessmentOperational Implication
Chemical Class Lipophilic AmideHigh stability; resistant to hydrolysis under ambient conditions.
Solubility (LogP) High (> 3.0 estimated)Strictly Prohibited from Sanitary Sewer. Bioaccumulative potential in aquatic systems.
Physical State Viscous Oil or Low-Melting SolidSticky residues are common; solvent rinsing of containers is mandatory.
Reactivity LowIncompatible with strong oxidizers (e.g., Nitric acid, Peroxides).
Waste Stream RCRA Non-Hazardous (unless characteristic)*Note: Often managed as Non-Regulated Chemical Waste but must be incinerated due to toxicity potential.

*Always characterize waste based on your specific mixture. If mixed with solvents (e.g., Methanol, DCM), the solvent dictates the RCRA code (e.g., F003, F002).

Part 2: Waste Segregation Logic

To ensure the safety of downstream waste handlers and environmental compliance, you must segregate this compound correctly.

The "Why" Behind the Protocol:

  • Prevention of Leaching: Lipophilic amides bind to soil and organic matter. Landfilling is inappropriate as they do not degrade quickly and can leach into groundwater.

  • Complete Destruction: The amide bond is stable. Only high-temperature incineration (>1000°C) guarantees the cleavage of the amide bond and oxidation of the aromatic rings into CO2 and NOx.

  • Cross-Contamination: Because this molecule is a potential pharmacophore, it must be isolated from general "office trash" or "non-chemical" lab waste to prevent accidental exposure to cleaning staff.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Preparation

Required PPE:

  • Gloves: Double-glove Nitrile (Outer layer > 0.11 mm). Reason: Amides can permeate thin latex.

  • Respiratory: Certified Fume Hood or N95/P100 respirator if handling dry powder outside containment.

  • Body: Lab coat required; Tyvek sleeves recommended if handling large quantities (>50g).

Step 1: Solubilization & Containment

  • If Solid/Powder: Do not dispose of loose powder. Dissolve the material in a minimal amount of combustible solvent (e.g., Ethanol, Acetone, or Ethyl Acetate). This prevents dust generation during transport.

  • If Oily Residue: Rinse the original container 3 times (Triple Rinse) with Acetone. Add the rinsate to your liquid waste container.

Step 2: Container Selection

  • Select a High-Density Polyethylene (HDPE) or Glass waste container.

  • Ensure the container is rated for "Organic Solvents."

  • Critical: Do not use metal cans if the waste stream contains acidic byproducts, though the amide itself is neutral.

Phase 2: Labeling & Hand-off

Step 3: Labeling Strategy Do not simply write "Waste." Use a hazardous waste tag with the following specificity:

  • Constituents: "4-phenyl-N-(1-phenylpropyl)butanamide (Solution in Acetone)"

  • Hazards: Check [x] Toxic [x] Irritant [x] Flammable (due to solvent).

Step 4: Storage

  • Store in the Satellite Accumulation Area (SAA) .[1]

  • Keep cap tightly closed to prevent solvent evaporation (which would leave the potent solid crusted on the rim).

  • Secondary Containment: Place the bottle in a polyethylene tray to capture drips.

Part 4: Emergency Procedures (Spills)

Scenario A: Dry Powder Spill

  • Isolate: Evacuate the immediate 3-meter radius.

  • Dampen: Gently mist the powder with a solvent (ethanol) or oil to prevent airborne dust.

  • Collect: Use a scoop or chemically resistant wipe. Do not use a standard vacuum cleaner (aerosolization risk).

  • Clean: Wash surface with soap and water (surfactants lift the lipophilic residue).

Scenario B: Liquid/Oil Spill

  • Absorb: Use universal absorbent pads or vermiculite.

  • Decontaminate: Scrub the area with a detergent solution (e.g., Alconox) followed by a water rinse.

  • Disposal: Place all contaminated absorbents into a heavy-duty plastic bag, seal, and label as "Debris contaminated with Toxic Amides."

Part 5: Operational Visualization

The following diagram illustrates the decision logic for the disposal of this specific chemical class.

DisposalWorkflow Start Waste: 4-phenyl-N-(1-phenylpropyl)butanamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Oil / Solution StateCheck->Liquid Wet Solubilize Dissolve in Combustible Solvent (Acetone/Ethanol) Solid->Solubilize Prevent Dust Rinse Triple Rinse Container Combine Rinsate Liquid->Rinse Clean Vessel Segregate Segregate: Non-Halogenated Organic Solubilize->Segregate Rinse->Segregate Label Label: 'Toxic Organic Amide' Segregate->Label Destruction Final Disposal: High-Temp Incineration Label->Destruction Sewer Sanitary Sewer Label->Sewer PROHIBITED

Caption: Decision matrix for the containment and routing of lipophilic amide waste streams, prioritizing thermal destruction.

Part 6: References & Regulatory Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]

    • Relevance: Establishes the standard for "Unknown" and "Potent" compound handling.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

    • Relevance: Defines the criteria for ignitable (D001) and toxic waste streams.

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.

    • Relevance: Guidelines for risk assessment of research chemicals without specific SDS.

  • PubChem. (2024). Compound Summary: 4-phenyl-N-propylbutanamide (Structural Analog). National Library of Medicine.[3]

    • Relevance: Used for structural inference of physicochemical properties (LogP, H-bond donors).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.